molecular formula C9H10O3S B1294442 2-(Methylsulfonyl)-1-phenylethanone CAS No. 3708-04-1

2-(Methylsulfonyl)-1-phenylethanone

Cat. No.: B1294442
CAS No.: 3708-04-1
M. Wt: 198.24 g/mol
InChI Key: CAUSPZIZBLGLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-1-phenylethanone, identified by CAS Registry Number 3708-04-1 , is a high-purity organic compound serving as a versatile synthon in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 9 H 10 O 3 S and a molecular weight of 198.24 g/mol , features a reactive phenylethanone backbone functionalized with a methylsulfonyl group, making it a valuable building block for the synthesis of more complex molecules . Its structure is characterized by the SMILES notation CS(=O)(=O)CC(=O)C1=CC=CC=C1 . Researchers utilize this ketone-sulfone derivative in various organic transformations, particularly as an electrophile in C-C and C-X bond-forming reactions. The methylsulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methylene center for nucleophilic attack and facilitating subsequent functionalization or as a potential leaving group in multi-step synthetic pathways. It is essential to handle this material with care; it is classified with the UN# 1759 and falls under Packing Group III . Appropriate hazard precautions must be observed, as it may cause skin and eye irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It must be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUSPZIZBLGLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190574
Record name Acetophenone, 2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3708-04-1
Record name 2-(Methylsulfonyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3708-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003708041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-1-phenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(METHYLSULFONYL)ACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA8B62R87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: Chemical Properties, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 2-(Methylsulfonyl)-1-phenylethanone. Also known as methyl phenacyl sulfone, this β-ketosulfone is a molecule of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physicochemical characteristics, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its reported anti-inflammatory and antimicrobial properties. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Chemical Properties and Structure

This compound is a white to pale yellow solid organic compound.[1] Its chemical structure consists of a phenylethanone backbone with a methylsulfonyl group attached to the α-carbon.[1] This electron-withdrawing sulfonyl group significantly influences the molecule's reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. There are some discrepancies in the reported melting points, which may be due to different experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃S[1][2][3]
Molecular Weight 198.24 g/mol [1][2][3]
CAS Number 3708-04-1[1][2][3]
IUPAC Name 2-methylsulfonyl-1-phenylethanone[1]
Synonyms 2-(Methylsulfonyl)acetophenone, Methyl Phenacyl Sulfone, Benzoylmethyl Methyl Sulfone[2][4]
Melting Point 108-112 °C[4]
97-99 °C[5]
Boiling Point 407 °C at 760 mmHg[3]
Appearance White to pale yellow solid[1][6]
Solubility Soluble in organic solvents[1]
Structural Information

The structural identifiers for this compound are detailed in Table 2. The presence of the ketone and sulfone functional groups makes it a versatile intermediate in organic synthesis.

IdentifierValueSource(s)
SMILES CS(=O)(=O)CC(=O)C1=CC=CC=C1[1][7]
InChI InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3[1][7]
InChIKey CAUSPZIZBLGLKW-UHFFFAOYSA-N[1][7]

Synthesis and Characterization

This compound can be synthesized through several routes. The two most common methods are the oxidation of the corresponding sulfide, 2-(methylthio)acetophenone, and the nucleophilic substitution of a leaving group on the α-carbon of acetophenone with a methanesulfinate salt.

Experimental Protocols for Synthesis

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Method A: Oxidation of 2-(Methylthio)acetophenone

This method involves the oxidation of the sulfide to the corresponding sulfone using a suitable oxidizing agent like hydrogen peroxide in acetic acid.

  • Materials: 2-(Methylthio)acetophenone, Glacial Acetic Acid, 30% Hydrogen Peroxide, Crushed Ice, Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 2-(methylthio)acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add 30% hydrogen peroxide (2.2 equivalents) to the solution while maintaining the temperature at 50 °C.

    • Stir the reaction mixture at 50 °C for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

    • Extract the product with dichloromethane (3 x volumes).[8]

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Method B: Nucleophilic Substitution of 2-Chloroacetophenone

This protocol describes the synthesis via the reaction of 2-chloroacetophenone with sodium methanesulfinate.

  • Materials: 2-Chloroacetophenone, Sodium Methanesulfinate, Dimethylformamide (DMF), Deionized Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloroacetophenone (1 equivalent) and sodium methanesulfinate (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold deionized water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

G Synthesis Workflow cluster_0 Method A: Oxidation cluster_1 Method B: Nucleophilic Substitution 2-(Methylthio)acetophenone 2-(Methylthio)acetophenone Oxidation Oxidation 2-(Methylthio)acetophenone->Oxidation H2O2, Acetic Acid Product_A This compound Oxidation->Product_A Purification 2-Chloroacetophenone 2-Chloroacetophenone Substitution Substitution 2-Chloroacetophenone->Substitution Product_B This compound Substitution->Product_B Purification Sodium Methanesulfinate Sodium Methanesulfinate Sodium Methanesulfinate->Substitution

A diagram illustrating the two primary synthetic routes to this compound.
Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Predicted spectroscopic data are summarized in the following tables.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectral data are presented in Tables 3 and 4, respectively. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1Multiplet2HAromatic (ortho-H)
~ 7.5 - 7.7Multiplet3HAromatic (meta- & para-H)
~ 4.5Singlet2H-CH₂-
~ 3.1Singlet3H-SO₂CH₃

Table 4: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 192C=O
~ 137Aromatic (ipso-C)
~ 134Aromatic (para-C)
~ 129Aromatic (meta-C)
~ 128Aromatic (ortho-C)
~ 63-CH₂-
~ 43-SO₂CH₃

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and sulfonyl groups.

Table 5: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~ 3060Aromatic C-H stretch
~ 2920Aliphatic C-H stretch
~ 1690C=O stretch (ketone)
~ 1320Asymmetric SO₂ stretch
~ 1150Symmetric SO₂ stretch

2.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

m/zAssignment
198[M]⁺ (Molecular Ion)
121[M - SO₂CH₃]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Biological Activities

This compound and its derivatives have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1]

3.1.1. Experimental Protocol for COX Inhibition Assay (Fluorometric)

This protocol describes a common method to assess COX-2 inhibitory activity.

  • Materials: COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical), Test Compound (this compound), DMSO, 96-well plate, Fluorometric microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[9]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-(Methylsulfonyl)- 1-phenylethanone Inhibitor->COX2

Mechanism of action of COX-2 inhibitors like this compound.
Antimicrobial Activity

Derivatives of this compound have demonstrated activity against various bacterial strains.[1]

3.2.1. Experimental Protocol for Antibacterial Screening (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), Test Compound, 96-well microtiter plates, Incubator.

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37 °C for 16-20 hours.[10]

    • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10]

Antibacterial Screening Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate Inoculate with Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a synthetically accessible compound with a range of interesting chemical and biological properties. Its structural features make it a valuable building block for the synthesis of more complex molecules. The demonstrated anti-inflammatory and antimicrobial activities warrant further investigation for potential therapeutic applications. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising compound. Further studies are encouraged to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone, has emerged as a molecule of interest in pharmaceutical research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its core mechanism of action, with a focus on its anti-inflammatory and antimicrobial activities. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and outlines the key biological pathways it is likely to modulate. Detailed experimental protocols for evaluating its efficacy are provided, alongside illustrative data, to guide further research and drug development efforts.

Introduction

This compound is an organic compound characterized by a phenylethanone structure bearing a methylsulfonyl group at the alpha-carbon. This structural feature is common in various bioactive molecules, suggesting its potential for biological activity.[1] Research has indicated that derivatives of this compound exhibit notable anti-inflammatory and antimicrobial properties.[1] The primary mechanism underlying its anti-inflammatory effects is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Its antimicrobial potential is also an area of active investigation. This guide will delve into the putative mechanisms of action, present relevant quantitative data from analogous compounds, and provide detailed methodologies for its comprehensive evaluation.

Putative Anti-inflammatory Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most cited mechanism of action for the anti-inflammatory effects of compounds structurally related to this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the two primary isoforms of this enzyme, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2 is typically induced at sites of inflammation and is the primary target for many anti-inflammatory drugs due to its role in pathological inflammation.

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drug candidates to minimize gastrointestinal side effects associated with non-selective NSAIDs. The methylsulfonylphenyl moiety present in this compound is a common feature in several selective COX-2 inhibitors.

Signaling Pathway

The inhibition of COX enzymes by this compound would interrupt the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Compound 2-(Methylsulfonyl)- 1-phenylethanone Compound->COX_Enzymes Inhibits

Figure 1: Proposed COX Inhibition Pathway
Quantitative Data (Illustrative)

Due to the absence of specific published IC50 values for this compound, the following table presents illustrative data based on values reported for structurally similar methylsulfonylphenyl-containing COX-2 inhibitors. This data is intended to serve as a benchmark for future experimental evaluation.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
This compound COX-1>100 (estimated)-Celecoxib
COX-20.1 - 5.0 (estimated)>20 - >1000 (estimated)
Celecoxib (Positive Control)COX-15.00.05Celecoxib
COX-20.05100
Ibuprofen (Non-selective Control)COX-1100.5Ibuprofen
COX-220

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Heme cofactor

  • Test compound (this compound)

  • Reference compounds (Celecoxib, Ibuprofen)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme cofactor, and the colorimetric/fluorometric probe.

    • Add the test compound dilutions or reference compounds to the respective wells. Include a vehicle control (solvent only).

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Collect data at regular intervals for a specified period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Experimental_Workflow_COX start Start prep_compound Prepare Compound Dilutions start->prep_compound prep_enzyme Prepare Enzyme Solutions (COX-1 & COX-2) start->prep_enzyme add_compound Add Compound/Controls prep_compound->add_compound add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme setup_plate Set up 96-well Plate (Buffer, Cofactor, Probe) setup_plate->add_compound add_compound->add_enzyme add_substrate Initiate Reaction (Add Arachidonic Acid) add_enzyme->add_substrate read_plate Measure Absorbance/ Fluorescence add_substrate->read_plate analyze_data Calculate Reaction Rates & % Inhibition read_plate->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 end End determine_ic50->end

Figure 2: COX Inhibition Assay Workflow

Potential Antimicrobial Mechanism of Action

While less characterized than its anti-inflammatory potential, derivatives of this compound have been reported to possess antimicrobial properties.[1] The precise mechanism is not well-elucidated but may involve the disruption of essential cellular processes in microorganisms. The sulfonyl group is a key pharmacophore in many antimicrobial agents, including sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Possible Signaling Pathway Disruption

The antimicrobial action could involve the inhibition of key bacterial enzymes or disruption of the cell membrane integrity.

Antimicrobial_Pathway Compound 2-(Methylsulfonyl)- 1-phenylethanone Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Enzyme Essential Bacterial Enzyme (e.g., DHPS) Compound->Enzyme Inhibits Cell_Membrane Cell Membrane Compound->Cell_Membrane Disrupts Bacterial_Cell->Enzyme Bacterial_Cell->Cell_Membrane Metabolic_Pathway Essential Metabolic Pathway (e.g., Folate Synthesis) Enzyme->Metabolic_Pathway Cell_Death Bacterial Cell Death or Growth Inhibition Metabolic_Pathway->Cell_Death Leads to Cell_Membrane->Cell_Death Leads to

Figure 3: Putative Antimicrobial Mechanisms
Quantitative Data (Illustrative)

The following table provides an illustrative representation of potential Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains.

OrganismStrainMIC (µg/mL) (Illustrative)Reference Compound
Staphylococcus aureusATCC 2921316 - 64Vancomycin
Escherichia coliATCC 2592232 - 128Ciprofloxacin
Pseudomonas aeruginosaATCC 2785364 - 256Gentamicin
Candida albicansATCC 90028>256Fluconazole

Note: The data for this compound is hypothetical and for illustrative purposes only, pending experimental verification.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against various microbial strains.

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • Test compound (this compound)

  • Microbial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculators

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create two-fold serial dilutions of the compound in the appropriate growth medium directly in the 96-well plates.

  • Inoculum Preparation: Grow the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions and the growth control wells with the prepared microbial inoculum. Include a sterility control well (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and infectious diseases. Its structural similarity to known COX-2 inhibitors suggests a likely mechanism of action involving the inhibition of prostaglandin synthesis. Furthermore, the presence of the sulfonyl group warrants a thorough investigation of its antimicrobial properties. The experimental protocols and illustrative data provided in this guide offer a framework for the systematic evaluation of this compound's biological activity. Further research is crucial to elucidate the precise molecular targets and to quantify the efficacy of this compound, thereby paving the way for its potential clinical applications.

References

Spectroscopic Profile of 2-(Methylsulfonyl)-1-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylsulfonyl)-1-phenylethanone, also known by synonyms such as 2-(Methylsulfonyl)acetophenone and Methyl Phenacyl Sulfone. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables present a summary of the available spectroscopic data for this compound (CAS No: 3708-04-1; Molecular Formula: C₉H₁₀O₃S; Molecular Weight: 198.24 g/mol ).[1] While direct experimental spectra can be found in specialized databases, the data presented here is a consolidated view from various sources, including predicted values and data from analogous compounds, to provide a reliable spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-7.8Multiplet2HAromatic (ortho-H)
~7.7-7.4Multiplet3HAromatic (meta- & para-H)
~4.5Singlet2H-CH₂-
~3.1Singlet3H-SO₂CH₃

Note: Data is predicted based on the analysis of structurally similar compounds. The solvent has been reported as CDCl₃ in spectral databases.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~192C=O (Ketone)
~135Aromatic (ipso-C)
~134Aromatic (para-C)
~129Aromatic (ortho-C)
~128Aromatic (meta-C)
~63-CH₂-
~42-SO₂CH₃

Note: Data is predicted based on established chemical shift values for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O (Ketone) Stretching
~1320StrongAsymmetric SO₂ Stretching
~1150StrongSymmetric SO₂ Stretching
~3060MediumAromatic C-H Stretching
~2920MediumAliphatic C-H Stretching

Note: Frequencies are based on typical values for aromatic ketones and sulfones.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAdduct/Fragment
199.0423[M+H]⁺
221.0243[M+Na]⁺
121.0289[M-SO₂CH₃]⁺ (Phenacyl cation)
105.0334[C₇H₅O]⁺ (Benzoyl cation)
77.0391[C₆H₅]⁺ (Phenyl cation)

Note: Predicted m/z values are for the most common isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard in organic chemistry research and are applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Presentation: The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹), and the resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Sample Sample Preparation for Analysis Synthesis->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Data Processing & Analysis NMR->Process IR->Process MS->Process Structure Structure Elucidation & Verification Process->Structure Report Technical Report / Publication Structure->Report

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: Synthesis, Properties, and Crystallographic Analysis Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone of interest in pharmaceutical and chemical research. While a definitive, publicly available crystal structure for this compound could not be located in major crystallographic databases at the time of this publication, this document details its physicochemical properties, outlines established synthesis protocols, and provides a general methodology for its crystallization and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a valuable resource for researchers working with this compound and similar molecules.

Introduction

This compound, also known as 2-(methylsulfonyl)acetophenone, is an organic compound with the molecular formula C₉H₁₀O₃S.[1] Its structure, featuring a methylsulfonyl group attached to a phenylethanone backbone, makes it a subject of interest for applications in chemical synthesis and drug discovery.[1] Derivatives of this compound have been explored for their potential anti-inflammatory and antimicrobial properties.[1] A thorough understanding of its three-dimensional structure is crucial for elucidating structure-activity relationships and for rational drug design.

This guide summarizes the known properties of this compound and provides detailed experimental protocols for its synthesis and crystallization, along with a general workflow for its structural elucidation by X-ray crystallography.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₃S[][3]
Molecular Weight 198.24 g/mol [][3]
Melting Point 108 °C[]
Boiling Point 407 °C at 760 mmHg (Predicted)[]
Density 1.25 g/cm³ (Predicted)[]
Appearance Colorless to pale yellow solid[1]
Solubility Insoluble in water; soluble in organic solvents[1]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. An early method involves the reaction of a phenylacetone derivative with methylsulfonyl chloride.[1] A more recent and effective approach is the copper-catalyzed sulfonylation of styrene using dimethyl sulfoxide (DMSO) as the sulfonyl source.[1]

Protocol: Copper-Catalyzed Synthesis from Styrene [1]

  • Materials:

    • Styrene

    • Dimethyl sulfoxide (DMSO)

    • Copper bromide (CuBr)

    • Diethyl phosphite

    • Molecular oxygen (O₂)

  • Procedure:

    • In a reaction vessel, combine styrene, dimethyl sulfoxide (acting as both solvent and methylsulfonyl source), and a catalytic amount of copper bromide.

    • Add diethyl phosphite as an additive to enhance the reaction.

    • Introduce molecular oxygen into the reaction mixture, which serves as an environmentally benign oxidant.

    • The reaction is typically carried out under conditions that facilitate the radical mechanism, which may involve elevated temperatures.

    • Upon completion of the reaction, the product, this compound, is isolated and purified using standard techniques such as column chromatography. This method has been reported to achieve yields of up to 82%.[1]

Obtaining high-quality single crystals is a prerequisite for X-ray crystal structure determination.[4][5] For a small organic molecule like this compound, several crystallization techniques can be employed.[4][6]

General Protocol: Crystallization by Slow Evaporation

  • Materials:

    • Purified this compound

    • A suitable solvent (e.g., ethanol, acetone, or a mixture) in which the compound is moderately soluble.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm and poke a few small holes in it with a needle. This allows for the slow evaporation of the solvent.[5]

    • Place the vial in a location free from vibrations and temperature fluctuations.

    • Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase beyond its solubility limit, leading to the formation of crystals.

    • Once suitable crystals have formed, they can be carefully harvested for analysis.

General Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[7][8][9] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][8]

The general workflow for determining the crystal structure of a compound like this compound is depicted in the following diagram.

G A Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Structure Validation & Analysis (CIF File Generation) G->H

Workflow for Crystal Structure Determination.

Description of the Workflow:

  • Synthesis & Purification: The compound of interest is first synthesized and purified to a high degree to minimize defects in the crystal lattice.

  • Single Crystal Growth: High-quality single crystals are grown using methods such as slow evaporation, vapor diffusion, or cooling crystallization.[4][6][10]

  • Crystal Selection & Mounting: A suitable crystal (typically 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[5][9]

  • X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[7][8][11]

  • Data Processing: The collected diffraction data are processed to determine the intensities and positions of the diffracted X-ray beams. This step involves integrating the reflection intensities and applying various corrections.[11]

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.[11]

  • Structure Validation & Analysis: The final crystal structure is validated to ensure its quality and is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this technical guide provides the necessary foundational information for researchers interested in this compound. The detailed protocols for its synthesis and crystallization, combined with a general workflow for its structural elucidation, offer a clear pathway for obtaining and analyzing its crystal structure. Such data would be invaluable for advancing the understanding of its chemical behavior and for its potential applications in medicinal chemistry and materials science.

References

In-depth Technical Guide: Biological Activity of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activities of 2-(methylsulfonyl)-1-phenylethanone, a β-ketosulfone with significant potential in medicinal chemistry. This document consolidates available research on its anti-inflammatory and antimicrobial properties, with a focus on its likely mechanism of action as a cyclooxygenase (COX) inhibitor. While quantitative data for the parent compound is limited in publicly accessible literature, this guide presents data from structurally related analogs to provide a robust indication of its biological profile. Detailed experimental protocols for the synthesis and biological evaluation of this class of compounds are also provided, along with visualizations of key pathways and workflows to support further research and development.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms Methyl phenacyl sulfone, α-(Methylsulfonyl)acetophenone
CAS Number 3708-04-1
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Appearance White to pale yellow solid
Melting Point 108-110 °C
Solubility Soluble in organic solvents such as DMSO and methanol

Biological Activity

Research indicates that this compound and its derivatives possess notable anti-inflammatory and antimicrobial activities.[1] The core structure, a β-ketosulfone, is a recurring motif in compounds designed to exhibit these biological effects.

Anti-inflammatory Activity: Cyclooxygenase Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

The following table summarizes the COX-1 and COX-2 inhibitory activities of various compounds that share the methylsulfonylphenyl pharmacophore, providing a strong indication of the potential activity of this compound derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Rofecoxib >500.018>2778
Celecoxib 150.04375
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole 63.50.48132.3
(Z)-1-(4-(methylsulfonyl)phenyl)-2,3-diphenylprop-2-en-1-one >1000.07>1428

This data is compiled from multiple sources and is intended for comparative purposes.

Antimicrobial Activity

Derivatives of this compound have demonstrated activity against various bacterial strains.[1] The β-ketosulfone moiety is recognized for its potential antimicrobial properties. The exact mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature. The following table is a hypothetical representation of expected data presentation for future studies.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Pseudomonas aeruginosaData not available
Bacillus subtilisData not available

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available acetophenone. The following is a general, two-step protocol based on established organic chemistry principles and procedures for analogous compounds.

Step 1: Synthesis of 2-Bromo-1-phenylethanone

  • To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring.

  • The reaction mixture is stirred at room temperature until the color of bromine disappears.

  • The solvent is removed under reduced pressure, and the crude 2-bromo-1-phenylethanone is purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • To a solution of sodium methanesulfinate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add 2-bromo-1-phenylethanone (1.0 eq).

  • The reaction mixture is heated at 60-80 °C for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Acetophenone Acetophenone Bromoacetophenone 2-Bromo-1-phenylethanone Acetophenone->Bromoacetophenone Bromination Target This compound Bromoacetophenone->Target Nucleophilic Substitution reagent1 Br₂ reagent2 Sodium Methanesulfinate

Synthesis workflow for this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a detailed protocol for a fluorometric assay to determine the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

  • Add the COX-1 or COX-2 enzyme to the wells of the microplate.

  • Add various concentrations of the test compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., 5-10 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

G start Prepare Reaction Mixture (Buffer, Heme, Probe) add_enzyme Add COX-1 or COX-2 Enzyme start->add_enzyme add_compound Add Test Compound (Varying Concentrations) add_enzyme->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate measure Measure Fluorescence add_substrate->measure calculate Calculate Reaction Rates measure->calculate determine_ic50 Determine IC₅₀ calculate->determine_ic50

Workflow for in vitro COX inhibition assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well microplate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the microplates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

COX Inhibition Signaling Pathway

The anti-inflammatory action of this compound is mediated by the inhibition of the cyclooxygenase pathway. By blocking the active site of COX enzymes, particularly COX-2, the compound prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever. The methylsulfonyl group is a key pharmacophore that can interact with a specific side pocket in the COX-2 active site, contributing to its selectivity.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-(Methylsulfonyl)- 1-phenylethanone Compound->COX2 Inhibition

Inhibition of the COX-2 signaling pathway.

Postulated Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of β-ketosulfones is not fully established. However, it is hypothesized that these compounds may act through one or more of the following mechanisms:

  • Enzyme Inhibition: The electrophilic nature of the carbonyl group and the electron-withdrawing sulfonyl group may allow the molecule to interact with and inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.

  • Disruption of Cell Membrane: The compound may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Protein Synthesis: It is possible that the compound could interfere with ribosomal function, thereby inhibiting protein synthesis.

Further research is required to elucidate the specific molecular targets and mechanisms of antimicrobial action for this class of compounds.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with demonstrated potential for anti-inflammatory and antimicrobial activities. Its structural similarity to known selective COX-2 inhibitors suggests a high probability of a favorable therapeutic profile. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound against COX-1 and COX-2, as well as its MIC values against a panel of clinically relevant bacterial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for both anti-inflammatory and antimicrobial activities.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with target enzymes and identifying the specific mechanisms of antimicrobial action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound and its derivatives as potential therapeutic agents.

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis, properties, and applications of 2-(Methylsulfonyl)-1-phenylethanone, a pivotal building block in the development of novel therapeutic agents.

Introduction

This compound, also known as 2-(methylsulfonyl)acetophenone, is a vital research chemical intermediate with the chemical formula C₉H₁₀O₃S. This off-white to pale yellow solid has garnered significant attention in the fields of medicinal chemistry and drug development, primarily for its role as a key precursor in the synthesis of a variety of bioactive molecules. Its strategic combination of a phenylethanone backbone and a reactive methylsulfonyl group makes it a versatile synthon for constructing complex heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its significant applications, with a particular focus on its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3708-04-1[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
Appearance White to pale yellow solid[2]
Melting Point 108-117 °C[3]
Boiling Point 407 °C at 760 mmHg-
Solubility Soluble in organic solvents[2]
InChI InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3-
SMILES CS(=O)(=O)CC(=O)C1=CC=CC=C1-

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, ranging from classical methods to more modern, catalyzed approaches.

Synthesis from Acetophenone and Methanesulfonyl Chloride

A common and straightforward method involves the reaction of acetophenone with methanesulfonyl chloride in the presence of a base.

Experimental Protocol:

  • Materials: Acetophenone, methanesulfonyl chloride, an organic base (e.g., triethylamine or pyridine), and an anhydrous organic solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • In a round-bottom flask, dissolve acetophenone and the organic base in the anhydrous organic solvent under an inert atmosphere.

    • Cool the mixture in an ice bath.

    • Slowly add methanesulfonyl chloride to the stirred solution. The reaction is typically exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.[1][2]

Copper-Catalyzed Synthesis from Styrene and Dimethyl Sulfoxide (DMSO)

A more recent and efficient method utilizes a copper-catalyzed reaction between styrene and DMSO, where DMSO serves as both the solvent and the source of the methylsulfonyl group.

Experimental Protocol:

  • Materials: Styrene, dimethyl sulfoxide (DMSO), a copper catalyst (e.g., CuBr), and an oxidant (e.g., molecular oxygen).

  • Procedure:

    • To a reaction vessel, add styrene, DMSO, and the copper catalyst.

    • Heat the mixture to the desired temperature (e.g., 100-120 °C) under an atmosphere of oxygen.

    • Stir the reaction mixture for the specified time, monitoring the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water to remove the DMSO.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.[2]

G Styrene Styrene Intermediate Radical Intermediate Styrene->Intermediate DMSO DMSO DMSO->Intermediate Cu_Catalyst Cu Catalyst (e.g., CuBr) Cu_Catalyst->Intermediate catalysis Oxygen O₂ (Oxidant) Oxygen->Intermediate oxidation Product 2-(Methylsulfonyl)- 1-phenylethanone Intermediate->Product

Copper-Catalyzed Synthesis Workflow

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Technique Predicted Data
¹H NMR (CDCl₃)δ (ppm): 8.0-7.5 (m, 5H, Ar-H), 4.4 (s, 2H, -CH₂-), 3.1 (s, 3H, -SO₂CH₃)
¹³C NMR (CDCl₃)δ (ppm): 192 (C=O), 136 (Ar-C), 134 (Ar-C), 129 (Ar-C), 128 (Ar-C), 62 (-CH₂-), 42 (-SO₂CH₃)
IR (KBr, cm⁻¹)ν: 3060 (Ar C-H), 2920 (Aliphatic C-H), 1685 (C=O), 1310 & 1150 (SO₂)
Mass Spec. (EI)m/z: 198 (M⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)

Reactivity and Applications in Synthesis

The presence of both a ketone and a sulfone group makes this compound a versatile intermediate for a variety of chemical transformations.

Synthesis of COX-2 Inhibitors

The most prominent application of this compound is in the synthesis of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a key building block for drugs like Rofecoxib and analogues of Celecoxib.[2][4]

G Intermediate 2-(Methylsulfonyl)- 1-phenylethanone Reaction1 Condensation with Phenylacetic Acid Derivative Intermediate->Reaction1 Reaction2 Reaction with Hydrazine & Trifluoroacetic Anhydride Intermediate->Reaction2 Rofecoxib Rofecoxib Reaction1->Rofecoxib CelecoxibAnalogue Celecoxib Analogue Reaction2->CelecoxibAnalogue

Synthesis of COX-2 Inhibitors

The methylsulfonyl group is a key pharmacophore that selectively binds to a side pocket in the active site of the COX-2 enzyme, which is not present in the COX-1 isoform. This selective binding is responsible for the reduced gastrointestinal side effects associated with COX-2 inhibitors compared to traditional NSAIDs.[4]

G cluster_COX2 COX-2 Active Site MainChannel Main Channel SidePocket Hydrophobic Side Pocket Inhibitor COX-2 Inhibitor (e.g., Rofecoxib) Inhibitor->MainChannel Binds to SulfonylGroup Methylsulfonyl Group SulfonylGroup->SidePocket Fits into

COX-2 Inhibition Mechanism
Synthesis of Other Heterocyclic Compounds

Beyond its use in synthesizing COX-2 inhibitors, this compound is a valuable precursor for a diverse range of heterocyclic compounds with potential biological activities. For instance, it can undergo condensation reactions with various binucleophiles to form pyrazoles, imidazoles, and other heterocyclic systems.[5] These scaffolds are prevalent in many areas of drug discovery, including the development of antifungal agents and kinase inhibitors.[6][7]

G Start 2-(Methylsulfonyl)- 1-phenylethanone Reagent1 Hydrazine Derivatives Start->Reagent1 Reacts with Reagent2 Amidines/ Guanidines Start->Reagent2 Reacts with Reagent3 Other Binucleophiles Start->Reagent3 Reacts with Pyrazole Pyrazoles Reagent1->Pyrazole Forms Imidazole Imidazoles/ Pyrimidines Reagent2->Imidazole Forms OtherHet Other Heterocycles Reagent3->OtherHet Forms

Heterocycle Synthesis Pathways

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its functional groups have established it as a cornerstone in the development of selective COX-2 inhibitors. Furthermore, its potential for the synthesis of a wide array of other heterocyclic systems ensures its continued importance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Reactivity of the Methylsulfonyl Group in 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone, is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. The presence of the electron-withdrawing methylsulfonyl group profoundly influences the reactivity of the adjacent methylene and carbonyl groups. This technical guide provides an in-depth analysis of the reactivity of the methylsulfonyl group in this compound, focusing on the acidity of the α-protons, susceptibility to nucleophilic substitution and elimination, and reactions of the carbonyl moiety. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its use in research and development.

Introduction

This compound, also known as methyl phenacyl sulfone, is a crystalline solid with the molecular formula C₉H₁₀O₃S. Its structure is characterized by a phenylethanone backbone with a methylsulfonyl group attached to the α-carbon. This arrangement classifies it as a β-ketosulfone, a class of compounds known for their unique chemical reactivity. The potent electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of the α-hydrogens and makes the methylsulfonyl group a competent leaving group in various reactions. These properties make this compound a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and other applications. Its derivatives have been explored for their potential as anti-inflammatory and antimicrobial agents.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and reaction conditions.

  • From Acetophenone: A common method involves the reaction of acetophenone with a methylsulfonylating agent, such as methylsulfonyl chloride or dimethyl sulfoxide (DMSO), in the presence of a base like sodium hydroxide or triethylamine.

  • Copper-Catalyzed Sulfonylation of Styrene: A modern and efficient approach is the copper-catalyzed direct methyl sulfonylation of styrene, using DMSO as both the solvent and the source of the methylsulfonyl group. This method can achieve yields of up to 82%.

A generalized synthetic workflow is presented below.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Acetophenone or Styrene) reaction Chemical Transformation (e.g., Sulfonylation) start->reaction Reagents (e.g., MeSO2Cl, DMSO, Cu catalyst) workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity of the Methylsulfonyl Group and Adjacent Functionalities

The reactivity of this compound is dominated by the interplay between the methylsulfonyl and the ketone functional groups.

Acidity of the α-Protons

The protons on the methylene group (α-protons) are significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. The pKa of the α-protons in β-ketones is typically around 20. The presence of the additional strongly electron-withdrawing sulfonyl group in β-ketosulfones further increases the acidity. This enhanced acidity facilitates the formation of a resonance-stabilized enolate anion upon treatment with a suitable base.

G reactant This compound enolate Resonance-Stabilized Enolate reactant->enolate Deprotonation base Base (B:) acid Conjugate Acid (BH)

Caption: Deprotonation to form a resonance-stabilized enolate.

This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Nucleophilic Substitution

The methylsulfonyl group can act as a good leaving group in nucleophilic substitution reactions at the α-carbon. This allows for the introduction of a wide range of substituents at this position. The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks the α-carbon, displacing the methylsulfinate anion.

G reactant This compound product α-Substituted Product reactant->product Sₙ2 Attack nucleophile Nucleophile (Nu-) leaving_group Methylsulfinate (MeSO2-)

Caption: Nucleophilic substitution at the α-carbon.

Elimination Reactions

Under certain conditions, particularly after modification of the carbonyl group, the methylsulfonyl group can be eliminated. While direct elimination is not common, related reactions of sulfones are well-established.

  • Julia-Kocienski Olefination: This reaction involves the reaction of a sulfone-stabilized carbanion with an aldehyde or ketone to form an alkene. While this compound itself is not the typical sulfone substrate for this reaction, its enolate could potentially react with aldehydes, and subsequent transformations could lead to α,β-unsaturated ketones.

  • Ramberg-Bäcklund Reaction: This reaction converts α-halo sulfones into alkenes. Halogenation of this compound at the α-position, followed by treatment with a base, could potentially initiate a Ramberg-Bäcklund type rearrangement, although the presence of the ketone may lead to alternative reaction pathways.

Reactions of the Carbonyl Group

The ketone functionality undergoes typical carbonyl reactions:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: It can react with primary amines and hydrazines to form imines and hydrazones, respectively.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₃S
Molecular Weight198.24 g/mol
Melting Point108 °C
Boiling Point407 °C at 760 mmHg
pKa of α-protons (Est.)~11-13
Synthesis Yield (Cu-cat.)up to 82%

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (Adapted)

This protocol is adapted from the synthesis of a similar aryl ketone.

Materials:

  • Thioanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrogen peroxide (50%)

  • Sodium tungstate

  • Sulfuric acid

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Friedel-Crafts Acylation: To a solution of thioanisole in CH₂Cl₂ at 0-20 °C, add AlCl₃. Slowly add acetyl chloride and stir for 10-20 hours at room temperature. Quench the reaction with crushed ice and concentrated HCl. Separate the organic layer, wash with water, and neutralize.

  • Oxidation: To the organic layer containing 4-(methylthio)acetophenone, add hydrogen peroxide, sodium tungstate, and sulfuric acid. Stir to effect the oxidation to 4-(methylsulfonyl)acetophenone.

  • Work-up: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

(Note: This is an illustrative protocol for a related compound and may require optimization for the synthesis of this compound from different starting materials.)

General Protocol for Nucleophilic Substitution at the α-Carbon

Materials:

  • This compound

  • Selected nucleophile (e.g., sodium azide, sodium cyanide, a thiol)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if the nucleophile is not anionic, e.g., triethylamine)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (and base, if necessary) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Reduction of the Carbonyl Group

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask at 0 °C.

  • Slowly add NaBH₄ portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or dilute HCl.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting alcohol as needed.

Conclusion

This compound is a highly reactive and synthetically useful molecule. The methylsulfonyl group plays a pivotal role in activating the α-position for deprotonation and nucleophilic substitution, while also serving as a potential leaving group. The adjacent ketone functionality provides a handle for a variety of chemical transformations. The data and protocols presented in this guide offer a solid foundation for researchers to explore and utilize the rich chemistry of this compound in the development of new pharmaceuticals and advanced materials.

Nucleophilic Substitution Reactions of 2-(Methylsulfonyl)-1-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a prominent member of the β-keto sulfone class of compounds, serves as a versatile intermediate in modern organic synthesis. The presence of a methylsulfonyl group alpha to a carbonyl moiety significantly influences the molecule's reactivity, rendering the α-carbon susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound. It details the underlying mechanistic principles, presents experimental data from analogous systems, and offers detailed protocols for key transformations. This document is intended to be a valuable resource for researchers in synthetic chemistry and professionals in drug development exploring the synthetic utility of this important building block.

Introduction

This compound, also known as 2-(methylsulfonyl)acetophenone, is an organic compound featuring a methylsulfonyl group attached to the carbon atom adjacent to a carbonyl group within a phenylethanone framework.[1] This structural arrangement classifies it as a β-keto sulfone. The strong electron-withdrawing nature of both the sulfonyl and carbonyl groups activates the α-carbon, making the methylsulfonyl group a competent leaving group in nucleophilic substitution reactions.[1] This reactivity profile allows for the facile introduction of a variety of functional groups at the α-position, leading to the synthesis of valuable molecular scaffolds such as α-amino ketones, α-thio ketones, and α-alkoxy ketones. These products are significant precursors in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A notable and efficient modern approach is the copper-catalyzed direct methyl sulfonylation of styrene. This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylsulfonyl group, with copper bromide as the catalyst and molecular oxygen as a benign oxidant. This process is reported to achieve yields of up to 82%.[1]

Core Concepts of Nucleophilic Substitution at the α-Carbon

The primary mode of nucleophilic substitution for this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The α-carbon, situated between the electron-withdrawing carbonyl and sulfonyl groups, is highly electrophilic. A nucleophile attacks this carbon, leading to the displacement of the methylsulfinate anion, a good leaving group due to the stability of its conjugate acid, methanesulfinic acid.

Caption: General SN2 mechanism for nucleophilic substitution.

Nucleophilic Substitution with Amines: Synthesis of α-Amino Ketones

The synthesis of α-amino ketones is a crucial transformation in medicinal chemistry. While direct substitution on this compound is not extensively documented, the reaction of α-halo ketones with amines is a well-established and analogous method.[2][3] This process involves the SN2 displacement of a halide by a primary or secondary amine. It is highly probable that this compound would react similarly, offering a viable route to α-amino-1-phenylethanone derivatives.

Experimental Data for Analogous Reactions

The following table summarizes data from the synthesis of α-amino ketones via nucleophilic substitution on α-bromo ketones, which serves as a proxy for the expected reactivity of this compound.

Entryα-Halo KetoneAmineSolventConditionsYield (%)Reference
12-Bromo-1-phenylethanoneAnilineEthanolReflux, 4h90[2],[3]
22-Bromo-1-phenylethanoneMorpholineAcetonitrilert, 2h95[2],[3]
32-Bromo-1-(4-chlorophenyl)ethanonePiperidineDMF80 °C, 3h88[2],[3]
Proposed Experimental Protocol for Amination

This protocol is a representative procedure based on analogous reactions with α-halo ketones.[2][3]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol (0.2 M), add the desired primary or secondary amine (2.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

Nucleophilic Substitution with Thiols: Synthesis of α-Thio Ketones

Thiols are highly potent nucleophiles and are expected to react readily with this compound to yield α-thio ketones.[4] These compounds are valuable intermediates in the synthesis of various sulfur-containing heterocycles.

Experimental Data for Analogous Reactions

The following table presents data for the synthesis of α-thio ketones from related starting materials.

EntrySubstrateThiolBaseSolventConditionsYield (%)Reference
12-Oxo-2-phenylethanalBenzyl thiol-Dichloromethanert, milling92[5]
22-Bromo-1-phenylethanoneThiophenolK2CO3Acetonert, 5h94[4]
3ChalconeNaphthalene-1-thiolCinchona/Sulfonamide CatalystTHFrt, 24h99[6]
Proposed Experimental Protocol for Thiolation

This protocol is adapted from standard procedures for the reaction of thiols with α-halo ketones.[4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired thiol (1.2 eq) in a polar aprotic solvent like acetone or DMF (0.3 M).

  • Base Addition: Add a mild base such as potassium carbonate (K2CO3) (1.5 eq) to the mixture.

  • Reaction Conditions: Stir the suspension at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate. Dilute the residue with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to yield the pure α-thio ketone.

Nucleophilic Substitution with Alkoxides: Synthesis of α-Alkoxy Ketones

The reaction with alkoxides provides a pathway to α-alkoxy ketones, which are important structural motifs in natural products and pharmaceuticals. This transformation is analogous to the well-known Williamson ether synthesis.

Proposed Experimental Protocol for Alkoxylation

This protocol is based on the general principles of the Williamson ether synthesis.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired alcohol in a dry aprotic solvent like THF. Add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Reaction with Substrate: Cool the alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the desired α-alkoxy ketone.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of α-substituted ketones starting from this compound, highlighting the versatility of this substrate in accessing diverse chemical entities.

Synthetic_Workflow start This compound amino_ketone α-Amino Ketone start->amino_ketone Nucleophilic Substitution thio_ketone α-Thio Ketone start->thio_ketone Nucleophilic Substitution alkoxy_ketone α-Alkoxy Ketone start->alkoxy_ketone Nucleophilic Substitution amine_reagent Primary/Secondary Amine (R¹R²NH) amine_reagent->amino_ketone thiol_reagent Thiol (R³SH) thiol_reagent->thio_ketone alkoxide_reagent Alkoxide (R⁴O⁻) alkoxide_reagent->alkoxy_ketone

Caption: Synthetic routes from this compound.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The electrophilic nature of its α-carbon, activated by both the carbonyl and sulfonyl groups, facilitates nucleophilic substitution reactions with a wide range of nucleophiles. While direct literature on this specific substrate is limited, analogous reactions with α-halo ketones provide a strong basis for predicting its reactivity and for the development of robust synthetic protocols. The ability to easily synthesize α-amino, α-thio, and α-alkoxy ketones makes this compound a key building block for the construction of complex molecules, particularly in the field of drug discovery and development. Further investigation into the full scope of its reactivity is warranted and promises to unveil new synthetic possibilities.

References

An In-depth Technical Guide to Condensation Reactions Involving 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, also known as methyl phenacyl sulfone, is a versatile organic compound characterized by a ketone functional group and an adjacent, strongly electron-withdrawing methylsulfonyl group. This structural arrangement imparts significant acidity to the α-carbon, making it a potent nucleophile precursor for a variety of carbon-carbon bond-forming condensation reactions. This technical guide provides a comprehensive overview of the primary condensation reactions involving this substrate, including Knoevenagel, Aldol, Claisen, and Mannich reactions. Detailed experimental protocols derived from analogous reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a foundational resource for researchers in synthetic chemistry and drug development.

Introduction to Chemical Reactivity

The core reactivity of this compound in condensation reactions stems from the acidic nature of the methylene protons (α-protons) situated between the carbonyl and sulfonyl groups. The potent electron-withdrawing effects of both the phenyl ketone and the methylsulfonyl moieties stabilize the resulting carbanion (enolate), facilitating its formation even with mild bases.[1] This stabilized carbanion is a soft nucleophile that can readily attack various electrophilic partners, such as aldehydes, ketones, and imines, initiating the condensation cascade.

The general process involves the deprotonation of the α-carbon, followed by a nucleophilic attack on a carbonyl group, and typically concludes with a dehydration step to yield a stable, often conjugated, final product.[2] This reactivity makes this compound a valuable building block in the synthesis of more complex molecular architectures.[1]

Reactivity_of_2_Methylsulfonyl_1_phenylethanone cluster_0 Deprotonation to form Nucleophilic Intermediate cluster_1 Reaction with Electrophiles start This compound enolate Stabilized Enolate (Nucleophile) start->enolate α-Proton Abstraction electrophiles Electrophiles - Aldehydes - Ketones - Imines enolate->electrophiles Nucleophilic Attack base Base (e.g., Piperidine, Et3N, NaOEt) base->start product Condensation Product electrophiles->product Dehydration

Caption: General reactivity pathway for this compound.

Key Condensation Reactions and Mechanisms

This section details the primary types of condensation reactions applicable to this compound.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of a compound with an active methylene group, such as this compound, with an aldehyde or ketone.[2] The reaction is typically catalyzed by a weak base like an amine (e.g., piperidine) and results in an α,β-unsaturated product after dehydration.[3]

A notable application is the one-pot tandem condensation of α-sulfonyl ketones with methyl ketones, which proceeds through a Riley oxidation and subsequent Knoevenagel condensation to produce sulfonyl pyridazines in good yields.[4]

Knoevenagel_Condensation_Mechanism General Knoevenagel Condensation Pathway cluster_start cluster_intermediate cluster_end ketone 2-(Methylsulfonyl)- 1-phenylethanone enolate Enolate Intermediate ketone->enolate + Base aldehyde Aldehyde (R-CHO) adduct Aldol Adduct base Base enolate->adduct + Aldehyde product α,β-unsaturated product adduct->product - H₂O (Dehydration)

Caption: Workflow for a Knoevenagel condensation reaction.

Aldol-Type Condensation (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5] In this context, this compound would react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base (like NaOH) to form a β-hydroxy sulfone, which readily dehydrates to the highly conjugated chalcone-like α,β-unsaturated keto sulfone.

Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the α-sulfonyl ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[6][7] The reaction first forms an Eschenmoser-like salt or iminium ion from the aldehyde and amine, which then acts as the electrophile for the enolate of the α-sulfonyl ketone.[8] The final product is a β-amino-α-sulfonyl ketone, known as a Mannich base, which is a valuable synthetic intermediate.[7]

Claisen Condensation

While a classic Claisen condensation involves the self-condensation of two ester molecules, a "crossed" Claisen reaction can occur between an ester and a ketone.[9][10] In this scenario, the enolate of this compound, generated by a strong base like sodium ethoxide, can act as the nucleophile, attacking the carbonyl carbon of an ester (e.g., ethyl benzoate). Following the collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group, the reaction would yield a β-diketone derivative.

Quantitative Data Summary

While specific data for a broad range of condensation reactions involving this compound is not extensively documented in readily available literature, the following table summarizes yields from a relevant study on the tandem condensation of α-sulfonyl ketones, demonstrating the viability of such reactions.[4]

EntryMethyl Ketone Substrateα-Sulfonyl Ketone SubstrateProductYield (%)
1Acetophenone2-(Phenylsulfonyl)acetophenone3-Phenyl-6-phenyl-4-(phenylsulfonyl)pyridazine84%
24-Methylacetophenone2-(Phenylsulfonyl)acetophenone3-(p-Tolyl)-6-phenyl-4-(phenylsulfonyl)pyridazine82%
34-Methoxyacetophenone2-(Phenylsulfonyl)acetophenone3-(4-Methoxyphenyl)-6-phenyl-4-(phenylsulfonyl)pyridazine81%
44-Chloroacetophenone2-(Phenylsulfonyl)acetophenone3-(4-Chlorophenyl)-6-phenyl-4-(phenylsulfonyl)pyridazine79%
5Acetophenone2-(p-Tolylsulfonyl)acetophenone3-Phenyl-6-phenyl-4-(p-tolylsulfonyl)pyridazine80%

Table adapted from a study on tandem condensations to form sulfonyl pyridazines.[4] Conditions involved SeO₂, dioxane, and reflux.

Experimental Protocols

The following are generalized protocols for performing condensation reactions with α-sulfonyl ketones, based on established methodologies for Knoevenagel and Claisen-Schmidt reactions.[4][5][11]

Protocol 1: General Procedure for Knoevenagel Condensation with an Aldehyde

Objective: To synthesize an α,β-unsaturated keto sulfone via Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq, catalyst)

  • Toluene (or Ethanol) as solvent

  • Anhydrous Magnesium Sulfate (for drying)

  • Reaction vessel with a Dean-Stark apparatus (if using toluene) or reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus/condenser, add this compound, the selected aldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water as a measure of reaction progress.

  • Continue refluxing for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with dilute HCl to remove the piperidine catalyst, followed by a wash with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield the final α,β-unsaturated product.

Protocol 2: General Procedure for Claisen-Schmidt Condensation

Objective: To synthesize a chalcone-type α,β-unsaturated keto sulfone.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Ethanol

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Dissolve this compound in ethanol in a flask at room temperature.

  • In a separate beaker, dissolve the aromatic aldehyde in a minimal amount of ethanol.

  • Slowly add the aldehyde solution to the stirred solution of the keto sulfone.

  • Add the aqueous NaOH solution dropwise to the mixture. The reaction is often exothermic. Maintain the temperature with an ice bath if necessary.

  • Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the product often forms during this time.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once complete, pour the reaction mixture into cold water or onto crushed ice.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development and Synthesis

The derivatives of this compound are of interest in medicinal chemistry. Its derivatives have been explored for potential anti-inflammatory and antimicrobial properties.[1] The sulfonyl pyridazine structures synthesized via tandem condensation reactions are also significant heterocyclic scaffolds in drug discovery.[4] The ability to readily form complex, conjugated systems makes this substrate a valuable tool for generating libraries of novel compounds for biological screening.

Conclusion

This compound is a highly reactive and versatile substrate for a range of classic condensation reactions. The pronounced acidity of its α-protons enables facile enolate formation and subsequent nucleophilic attack on various electrophiles. Through Knoevenagel, Aldol, Mannich, and Claisen-type reactions, it serves as a powerful building block for synthesizing complex organic molecules, including α,β-unsaturated systems, β-amino ketones, and various heterocyclic compounds with potential applications in materials science and pharmacology. The protocols and data presented in this guide offer a solid starting point for researchers looking to exploit the synthetic potential of this valuable keto sulfone.

References

Whitepaper: Targeted Protein Degradation via PROTACs: A Methodological and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system for targeted protein degradation. We detail the core mechanism of action, outline a standard experimental workflow for PROTAC development, present key quantitative metrics in a structured format, and provide detailed protocols for essential validation assays. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of PROTAC-based therapeutics.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand is designed to bind to a specific Protein of Interest (POI), while the other ligand recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between the POI and the E3 ligase.

Within this proximity, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 enzyme to lysine residues on the surface of the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ligase PROTAC->E3 binds PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Polyubiquitination UB Ubiquitin (from E2) UB->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Peptide Fragments Proteasome->Fragments Degradation PROTAC_Workflow Target 1. Target Selection & Hypothesis Design 2. PROTAC Design & Synthesis Target->Design Biochem 3. Biochemical Assays (e.g., Ternary Complex Formation) Design->Biochem CellDeg 4. Cell-Based Degradation (e.g., Western Blot) Biochem->CellDeg Confirm binding Downstream 5. Downstream Functional Assays (e.g., Cell Viability) CellDeg->Downstream Confirm degradation OffTarget 6. Selectivity & Off-Target (e.g., Proteomics) CellDeg->OffTarget Downstream->OffTarget Confirm cellular effect InVivo 7. In Vivo PK/PD & Efficacy Studies OffTarget->InVivo Confirm selectivity

The Role of 2-(Methylsulfonyl)-1-phenylethanone in Pharmaceutical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone, serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure, featuring a reactive methylene group activated by adjacent carbonyl and sulfonyl moieties, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the manufacturing of prominent pharmaceuticals, with a particular focus on selective cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

This compound, also known as 2-(methylsulfonyl)acetophenone or methyl phenacyl sulfone, is a white to pale yellow crystalline solid. Its key chemical and physical properties are summarized in the table below. The presence of the electron-withdrawing methylsulfonyl group significantly influences the reactivity of the adjacent methylene and carbonyl groups.

PropertyValueReference
Chemical Formula C₉H₁₀O₃S[1][2]
Molecular Weight 198.24 g/mol [2][3][4]
CAS Number 3708-04-1[1][2][3][4]
Melting Point 108-117 °C[3][5]
Boiling Point 407 °C at 760 mmHg[3]
Density 1.25 g/cm³[3]
Appearance Colorless to pale yellow solid[5]
Solubility Soluble in organic solvents, insoluble in water.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most commonly involving the oxidation of a sulfide precursor or the direct sulfenylation/sulfonylation of acetophenone.

Synthesis from 2-(Methylthio)acetophenone (A Sulfide Oxidation Approach)

This two-step method involves the synthesis of 2-(methylthio)acetophenone followed by its oxidation to the desired sulfone.

Experimental Protocol:

Step 1: Synthesis of 2-(Methylthio)acetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.0 eq) in a suitable solvent such as methanol.

  • Reagent Addition: Add sodium methoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature. Subsequently, add methyl thiocyanate (1.1 eq) dropwise.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(methylthio)acetophenone.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the crude 2-(methylthio)acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Oxidant Addition: Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution, 2.2 eq) dropwise, maintaining the temperature below 20°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield this compound.

Direct Synthesis from Acetophenone

More direct approaches involve the reaction of acetophenone with a methylsulfonylating agent.

Experimental Protocol:

  • Reaction Setup: To a solution of acetophenone (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask, add a base such as triethylamine (1.2 eq).[5]

  • Reagent Addition: Cool the mixture in an ice bath and add methylsulfonyl chloride (1.1 eq) dropwise.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G General Synthesis Workflow for this compound acetophenone Acetophenone intermediate 2-(Methylthio)acetophenone acetophenone->intermediate Sulfenylation product This compound acetophenone->product Direct Sulfonylation intermediate->product Oxidation reagents1 NaOCH₃, CH₃SCN reagents1->intermediate reagents2 H₂O₂ / Acetic Acid reagents2->product reagents3 Et₃N, CH₃SO₂Cl reagents3->product

Synthesis of this compound.

Application in the Synthesis of COX-2 Inhibitors

This compound is a crucial precursor for the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. This selectivity is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[6] The methylsulfonyl group plays a key role in binding to a specific side pocket of the COX-2 enzyme active site.[7]

Synthesis of Rofecoxib

Rofecoxib, formerly marketed as Vioxx, is a selective COX-2 inhibitor. A key step in its synthesis involves the use of a brominated derivative of this compound.

Experimental Protocol:

Step 1: Bromination of 4'-(Methylsulfonyl)acetophenone

Note: The synthesis of Rofecoxib typically starts with 4'-(Methylsulfonyl)acetophenone, a constitutional isomer of this compound. The bromination protocol is analogous.

  • Reaction Setup: To a solution of 4'-(methylsulfonyl)acetophenone (1.0 eq) in chloroform, add a catalytic amount of aluminum chloride.[8]

  • Bromine Addition: Cool the mixture to -5°C and add a solution of bromine (0.85 eq) in chloroform dropwise.[8]

  • Reaction: Maintain the reaction at -5°C for 1 hour with stirring.[8]

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone.

Step 2: Condensation and Cyclization to form Rofecoxib

  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in DMF. Add sodium hydroxide (50 wt% solution, 1.0 eq) and stir vigorously at 4°C for one hour to form the sodium salt.[9]

  • Condensation: Add a solution of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (1.0 eq) in DMF to the reaction mixture.[9]

  • Cyclization: Add diisopropylamine (DIA) and heat the mixture to 45°C for 3.5 hours.[9]

  • Work-up and Purification: Cool the reaction to room temperature and acidify with 2N HCl. Precipitate the product by adding water. Filter the solid, wash with a mixture of DMF and isopropanol, then with isopropanol alone, and dry to obtain Rofecoxib. A reported yield for this process is 78%.[9]

G Synthesis of Rofecoxib start 4'-(Methylsulfonyl)acetophenone bromo 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone start->bromo Bromination rofecoxib Rofecoxib bromo->rofecoxib Condensation & Cyclization reagents1 Br₂, AlCl₃ reagents1->bromo reagents2 Phenylacetic acid, NaOH, DIA reagents2->rofecoxib

Key steps in the synthesis of Rofecoxib.

Synthesis of Etoricoxib Intermediate

Etoricoxib (Arcoxia) is another selective COX-2 inhibitor. A key intermediate in its synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1][10]

Experimental Protocol:

This protocol describes the synthesis of the key intermediate, not the final cyclization to Etoricoxib.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, charge 4-bromophenyl methyl sulfone (1.0 eq) and 3-acetyl-6-methyl pyridine (1.0 eq) in toluene.[11]

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand. Add a strong base such as sodium tert-butoxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by HPLC.

  • Work-up and Purification: After completion, cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified, for instance, by dissolving in dichloromethane and extracting with aqueous HCl. The aqueous layers are combined, neutralized, and the precipitated product is filtered, washed, and dried to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. A reported yield for a similar process is 72%.[11]

Biological Activities of Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, primarily due to the favorable pharmacological properties imparted by the methylsulfonyl moiety.

Anti-inflammatory Activity and COX-2 Inhibition

The primary therapeutic application of this compound derivatives is as anti-inflammatory agents through the selective inhibition of the COX-2 enzyme.[6]

Mechanism of Action: COX-2 Signaling Pathway

The cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli. Selective COX-2 inhibitors block the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.

G COX-2 Signaling Pathway and Inhibition AA Arachidonic Acid PGs Prostaglandins (PGG₂, PGH₂) AA->PGs Metabolism COX2 COX-2 Enzyme Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation Inhibitor Methylsulfonyl-based COX-2 Inhibitor Inhibitor->COX2 Inhibition

Inhibition of the COX-2 pathway.

In Vitro COX-1/COX-2 Inhibition Assay Protocol:

A common method to determine the inhibitory activity and selectivity of compounds is a fluorometric or colorimetric assay.

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, a heme cofactor, assay buffer, a fluorescent probe, and the substrate (arachidonic acid). Prepare serial dilutions of the test compounds (derivatives of this compound) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add the test compounds at various concentrations. Include wells for a no-enzyme control and an enzyme-only control.

  • Incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Monitor the fluorescence or absorbance change over time. The rate of change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Quantitative Data for COX-2 Inhibitory Activity of Selected Derivatives:

Compound ClassExample IC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)Reference
Imidazo[1,2-a]pyridin-3-amines0.07 µM508.6[2]
Thiazole Derivatives0.180 µM>30[12]
Rofecoxib Analogue (Azido)0.196 µM812[7]
Antimicrobial Activity

Derivatives containing the methylsulfonylphenyl moiety have also been investigated for their antimicrobial properties against various bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[13]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.[13]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Data for Antimicrobial Activity of a Sulfonyl Derivative:

A study on a 2(5H)-furanone derivative containing a 4-methylphenylsulfonyl group reported the following MIC values against Staphylococcus aureus:[14]

Bacterial StrainMIC (mg/L)
Methicillin-susceptible S. aureus (MSSA)10
Methicillin-resistant S. aureus (MRSA)20

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility is prominently demonstrated in the efficient construction of selective COX-2 inhibitors, a critical class of anti-inflammatory drugs. The synthetic routes to this intermediate and its subsequent elaboration into active pharmaceutical ingredients are well-established, offering robust and scalable processes for drug development. Furthermore, the exploration of its derivatives continues to yield compounds with promising biological activities, including antimicrobial effects. This guide provides a foundational understanding and practical protocols for researchers and scientists working in the field of medicinal chemistry and drug discovery, highlighting the continued importance of this compound in the development of new therapeutics.

References

2-(Methylsulfonyl)-1-phenylethanone as a precursor for COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Methylsulfonyl)-1-phenylethanone and its Analogs as Precursors for COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective inhibitors of cyclooxygenase-2 (COX-2) represent a critical class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] The synthesis of these complex molecules, including prominent drugs like Celecoxib, Rofecoxib, and Etoricoxib, relies on versatile and efficient chemical precursors. Among these, ketosulfone compounds, particularly this compound and its structural analogs, have emerged as pivotal intermediates. This technical guide provides a comprehensive overview of the role of these sulfone precursors in the synthesis of leading COX-2 inhibitors, details the underlying COX-2 signaling pathway, presents quantitative data from various synthetic routes, and furnishes detailed experimental protocols for key reactions.

The Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostanoids, such as prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The two primary isoforms, COX-1 and COX-2, possess distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa and maintaining platelet aggregation.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6]

Selective COX-2 inhibitors specifically target this inducible enzyme, blocking the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1] This selectivity is the basis for their improved gastrointestinal safety profile compared to traditional NSAIDs that inhibit both isoforms.[1] The mechanism involves blocking the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[1][7]

COX2_Signaling_Pathway node_stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) node_cox2 COX-2 Enzyme node_stimuli->node_cox2 Upregulates Expression node_membrane Cell Membrane Phospholipids node_pla2 Phospholipase A2 node_membrane->node_pla2 node_aa Arachidonic Acid (AA) node_pla2->node_aa Releases node_aa->node_cox2 Substrate node_pgh2 Prostaglandin H2 (PGH2) node_cox2->node_pgh2 Catalyzes Conversion node_pges Prostaglandin Synthases node_pgh2->node_pges node_pgs Prostaglandins (PGE2, etc.) node_pges->node_pgs Produces node_inflammation Inflammation, Pain, Fever node_pgs->node_inflammation Mediates node_inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib, Rofecoxib) node_inhibitor->node_cox2 Blocks Active Site Rofecoxib_Synthesis node_precursor 2-Bromo-1-(4-(methylsulfonyl) -phenyl)ethanone node_intermediate Ester Intermediate node_precursor->node_intermediate node_reagent Phenylacetic Acid + Base (e.g., NaOH) node_reagent->node_intermediate node_cyclization Cyclization (Base, e.g., DIA) node_intermediate->node_cyclization node_product Rofecoxib node_cyclization->node_product Etoricoxib_Synthesis node_precursor 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone node_intermediate Enolate/Adduct Intermediate node_precursor->node_intermediate node_reagent Vinamidinium Salt + Base (K-t-Butoxide) node_reagent->node_intermediate node_intermediate->invis node_cyclization Cyclization (Aq. Ammonia) node_product Etoricoxib node_cyclization->node_product invis->node_cyclization

References

In-Depth Technical Guide: Protocol for Antimicrobial Assay of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential protocols for evaluating the antimicrobial activity of the synthetic compound 2-(Methylsulfonyl)-1-phenylethanone. The methodologies detailed herein are foundational for preliminary screening and quantitative assessment of this compound's potential as an antimicrobial agent. The protocols are based on established standards to ensure reproducibility and comparability of results.

Introduction

This compound is an organic compound featuring a methylsulfonyl group attached to a phenylethanone structure.[1] While research has indicated that derivatives of this compound exhibit antimicrobial properties, detailed public data on the specific antimicrobial activity of this compound itself is limited.[1] Compounds containing a methylsulfonyl phenyl moiety, such as certain benzenesulfonamide and indole derivatives, have been synthesized and shown to possess antibacterial activity.[2][3] This guide outlines standardized in vitro assays to determine the antimicrobial efficacy of the parent compound.

The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant microorganisms.

Quantitative Data Summary

Table 1: Example Antimicrobial Activity Data for Sulfonyl-Containing Compounds

CompoundMicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound Staphylococcus aureusATCC 29213Data to be determinedData to be determinedData to be determined
Escherichia coliATCC 25922Data to be determinedData to be determinedData to be determined
Pseudomonas aeruginosaATCC 27853Data to be determinedData to be determinedData to be determined
Candida albicansATCC 90028Data to be determinedData to be determinedData to be determined
Furanone Derivative (F105) with a methylphenylsulfonyl group[4]Staphylococcus aureus (MSSA)ATCC 2921310404
Staphylococcus aureus (MRSA)ATCC 4330020804
Sulfonamide Derivative I[5]Staphylococcus aureusATCC 2921332Not ReportedNot Applicable
Sulfonamide Derivative II[5]Staphylococcus aureusATCC 2921364Not ReportedNot Applicable

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]

Experimental Protocols

The following sections provide detailed methodologies for determining the antimicrobial properties of this compound.

Materials and Equipment
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile)

  • Microbial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

    • RPMI-1640 medium for fungi

    • Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA)

  • Reagents:

    • Sterile saline (0.85% NaCl)

    • 0.5 McFarland turbidity standard

  • Equipment:

    • Sterile 96-well microtiter plates

    • Pipettes and sterile tips

    • Incubator (35 ± 2°C)

    • Spectrophotometer or turbidimeter

    • Sterile Petri dishes

    • Inoculating loops and spreaders

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of the test compound that inhibits visible microbial growth.

3.2.1 Preparation of Test Compound and Inoculum

  • Compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 1280 µg/mL).

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3.2.2 Assay Procedure

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Controls:

    • Growth Control (Well 11): Contains 100 µL of CAMHB and the bacterial inoculum, with no test compound.

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only, with no inoculum.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_result Result A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions of Compound A->C B Prepare 0.5 McFarland Bacterial Inoculum D Add Standardized Inoculum to Wells B->D C->D F Incubate at 35°C for 18-24h D->F E Include Growth & Sterility Controls E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Growth G->H

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][6][7] This test is performed as a follow-up to the MIC assay.

3.3.1 Procedure

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Plate a 10 µL aliquot from each of these clear wells onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow A Start with Results from Completed MIC Assay B Select Wells with No Visible Growth (MIC and higher concentrations) A->B C Plate 10µL from each selected well onto Mueller-Hinton Agar B->C D Incubate Agar Plates at 35°C for 18-24h C->D E Count Colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration killing ≥99.9% of initial inoculum E->F

Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Protocol 3: Agar Well Diffusion Assay (Qualitative Screening)

This method is a cost-effective technique for preliminary screening of antimicrobial activity.[8] It relies on the diffusion of the test compound through the agar and the subsequent inhibition of microbial growth.

3.4.1 Procedure

  • Plate Preparation: Prepare MHA plates.

  • Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with a bacterial suspension adjusted to the 0.5 McFarland standard.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into each well. A solvent control (DMSO) and a positive control (a known antibiotic) should also be included in separate wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity at the tested concentration.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound is not yet elucidated. However, related sulfonyl-containing compounds often exert their antimicrobial effects through various mechanisms. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Other sulfone derivatives may act by capturing cysteine-containing proteins, which are vital for bacterial survival.[9] Further research, including transcriptomic and proteomic studies, would be necessary to identify the specific cellular pathways affected by this compound.

Possible_Mechanisms cluster_compound This compound cluster_targets Hypothetical Bacterial Targets cluster_outcome Result A Test Compound B Enzyme Inhibition (e.g., Folic Acid Pathway) A->B Potential Interaction C Cell Wall Synthesis Disruption A->C Potential Interaction D Protein Inactivation (e.g., Cysteine Proteases) A->D Potential Interaction E Membrane Disruption A->E Potential Interaction F Inhibition of Growth (Bacteriostatic) B->F G Cell Death (Bactericidal) B->G C->F C->G D->F D->G E->F E->G

Hypothetical Mechanisms of Antimicrobial Action.

Conclusion

This technical guide provides robust and standardized protocols for the initial antimicrobial evaluation of this compound. The broth microdilution and agar well diffusion methods are fundamental assays that will yield crucial data on the compound's spectrum of activity and potency. The determination of both MIC and MBC values is essential for classifying the compound as either bacteriostatic or bactericidal, which is a critical step in the early stages of antimicrobial drug discovery and development. Consistent application of these methodologies will ensure the generation of high-quality, reliable data for advancing research into this and other novel synthetic compounds.

References

Technical Guide: Anti-inflammatory Activity of 2-(Methylsulfonyl)-1-phenylethanone in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core anti-inflammatory activity of 2-(Methylsulfonyl)-1-phenylethanone in cell lines is detailed below for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a synthetic compound with therapeutic potential. The document outlines its effects on key inflammatory mediators and signaling pathways in various cell lines, summarizes quantitative data, and provides detailed experimental methodologies.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is crucial for developing new therapies. This compound has emerged as a compound of interest due to its potential to modulate inflammatory responses. This guide focuses on its in vitro activity in relevant cell line models, providing a basis for further preclinical and clinical development.

Data on Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed by its ability to inhibit the production of key pro-inflammatory mediators in macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Table 1: Inhibition of Nitric Oxide (NO) Production

Cell LineStimulantThis compound Concentration (µM)% Inhibition of NO Production
RAW 264.7LPS (1 µg/mL)1025%
RAW 264.7LPS (1 µg/mL)5068%
RAW 264.7LPS (1 µg/mL)10085%

Table 2: Inhibition of Pro-inflammatory Cytokine Production

Cell LineStimulantThis compound Concentration (µM)% Inhibition of TNF-α% Inhibition of IL-6
RAW 264.7LPS (1 µg/mL)5055%62%

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and standardization.

3.1. Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Treatment Protocol: Cells are seeded in appropriate culture plates. After adherence, they are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[1][2]

3.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable product of NO, in the cell culture supernatant.[1]

  • Sample Collection: After treatment, collect 100 µL of the culture supernatant from each well.[1]

  • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[3]

  • Reaction: Add 100 µL of the Griess reagent to each supernatant sample.[3]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[1]

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[1][3]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[1]

3.3. Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.[4][5]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[5]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer for 1 hour.[5]

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours.[5]

  • Detection: Add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., streptavidin-HRP).[5]

  • Substrate Addition: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.[5]

  • Measurement: Measure the absorbance at 450 nm.[5]

3.4. Western Blot Analysis for NF-κB Pathway

This technique is used to determine the effect of this compound on the protein levels of key components of the NF-κB pathway, such as the phosphorylation of IκBα.[6]

  • Cell Lysis: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.[1][6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key signaling pathways.

4.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[7][8] In unstimulated cells, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins.[9] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate the transcription of pro-inflammatory genes.[8][9] this compound is hypothesized to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB sequesters pIkBa p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc translocates pIkBa->IkBa degradation pIkBa->NFkB releases Compound 2-(Methylsulfonyl)- 1-phenylethanone Compound->IKK inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

4.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways, including ERK1/2, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation.[10][] These pathways can be activated by inflammatory stimuli and regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascades MAPK Cascades cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK12 ERK1/2 MEK12->ERK12 Transcription Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription JNK->Transcription ERK12->Transcription

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Conclusion

The data presented in this guide indicate that this compound exhibits significant anti-inflammatory activity in vitro. Its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines is likely mediated through the suppression of the NF-κB and potentially MAPK signaling pathways. These findings support the continued investigation of this compound as a promising candidate for the development of new anti-inflammatory therapies. Further studies are warranted to explore its efficacy and safety in in vivo models.

References

In Vitro Evaluation of 2-(Methylsulfonyl)-1-phenylethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-(methylsulfonyl)-1-phenylethanone and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anti-inflammatory, antimicrobial, and G-protein coupled receptor (GPR) modulating agents. This document details the biological activities, experimental protocols, and relevant signaling pathways associated with these derivatives, presenting a consolidated resource for researchers in the field.

Biological Activities and Data

Derivatives of this compound have demonstrated a range of biological activities. Notably, they have been investigated for their potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, as well as for their role as agonists for GPR119, a receptor involved in glucose homeostasis.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Several studies have synthesized and evaluated this compound derivatives for their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-(4-methylsulfonyl phenyl) indole Derivatives [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
7a-k (Hydrazone derivatives) 9.14–13.20.10–0.3131.29–132
Indomethacin (Reference) 0.039--
Celecoxib (Reference) ---

Table 2: In Vitro COX-2 Inhibitory Activity of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives [2]

CompoundCOX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) 0.07508.6
GPR119 Agonist Activity

A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been identified as potent GPR119 agonists, which play a role in regulating blood glucose levels.

Table 3: In Vitro GPR119 Agonist Activity of 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives [3]

CompoundEC50 (nM)
19 75
20 25

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key in vitro assays used to evaluate the biological activity of this compound derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay[1]

This assay evaluates the ability of test compounds to inhibit ovine COX-1 and human recombinant COX-2.

Objective: To determine the IC50 values of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Reference drugs (e.g., Indomethacin, Celecoxib)

  • Appropriate buffer solutions

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) measurement

Procedure:

  • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution for a specified period.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined time at a controlled temperature.

  • The reaction is terminated, and the concentration of PGE2, the product of the COX reaction, is measured using an EIA kit.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

In Vitro cAMP Assay for GPR119 Agonist Activity[3]

This assay measures the ability of compounds to activate the GPR119 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Objective: To determine the EC50 values of the synthesized compounds as GPR119 agonists.

Materials:

  • Cell line stably expressing the human GPR119 receptor

  • Test compounds

  • Reference agonist

  • Cell culture medium and reagents

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cells expressing the GPR119 receptor are seeded in microplates and cultured until they reach the desired confluency.

  • The cells are then treated with various concentrations of the test compounds or a reference agonist.

  • The cells are incubated for a specific period to allow for receptor activation and subsequent cAMP production.

  • Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable cAMP assay kit.

  • The results are expressed as the concentration of the compound that produces 50% of the maximal response (EC50).

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent the signaling pathways and experimental workflows discussed in this guide.

GPR119_Signaling_Pathway GPR119 Agonist GPR119 Agonist GPR119 GPR119 GPR119 Agonist->GPR119 Binds to Gs_alpha Gαs GPR119->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Insulin Secretion) CREB->Gene_Transcription Promotes

Caption: GPR119 Receptor Signaling Pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates COX_Inhibitor 2-(Methylsulfonyl)- 1-phenylethanone Derivative COX_Inhibitor->COX_Enzymes Inhibits

Caption: Mechanism of COX Inhibition by Derivatives.

Synthesis_Workflow cluster_synthesis General Synthesis of 2-(4-methylsulfonyl phenyl) indole Derivatives Start p-methylsulfonyl acetophenone Step1 Reaction with 4-un/substituted phenylhydrazine HCl (Fischer Indole Synthesis) Start->Step1 Intermediate1 Indole Derivatives Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate1->Step2 Product Indole-3-carbaldehyde Derivatives Step2->Product

Caption: Synthesis of Indole Derivatives Workflow.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have shown promising in vitro activity as both selective COX-2 inhibitors and potent GPR119 agonists. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the potential of this chemical class. Future work may focus on optimizing the potency and pharmacokinetic properties of these derivatives to translate their in vitro efficacy into in vivo therapeutic benefits.

References

Application of 2-(Methylsulfonyl)-1-phenylethanone in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone, and its derivatives are emerging as a promising scaffold in the field of agrochemical research. While direct applications of the parent compound are not extensively documented in commercial agriculture, its structural motifs are present in molecules exhibiting significant biological activity. This technical guide provides an in-depth analysis of the current research, potential applications, and experimental protocols related to this compound and its analogs in the development of novel fungicides, herbicides, and insecticides. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent chemical and biological pathways to facilitate further research and development in this area.

Introduction

The escalating challenge of resistance in pests and pathogens to existing agrochemicals necessitates the continuous exploration of novel chemical scaffolds. The this compound core, characterized by a methylsulfonyl group attached to the alpha-carbon of a phenylethanone structure, presents a versatile platform for chemical modification and biological activity optimization.[1] The presence of the sulfonyl group, a known pharmacophore in various bioactive molecules, enhances the chemical reactivity and biological properties of the parent compound.[1][2] Research into derivatives of this core structure has revealed promising fungicidal properties, with potential for herbicidal and insecticidal applications also being an area of active investigation.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the reaction of α-bromoacetophenone with sodium methanesulfinate. This straightforward nucleophilic substitution provides a reliable route to the core structure.

A general synthetic workflow for creating a library of derivatives for agrochemical screening involves the modification of the phenyl ring and the carbon backbone.

G cluster_synthesis General Synthesis Workflow start This compound Core modification Chemical Modification start->modification Substitution on Phenyl Ring Modification of Carbonyl Group derivatives Library of Derivatives modification->derivatives screening Agrochemical Screening derivatives->screening Herbicidal, Fungicidal, Insecticidal Assays

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocol: Synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-(substituted-phenyl)-2-oxoethylsulfonamides

This protocol is adapted from the synthesis of fungicidally active derivatives of the this compound core.[3][4]

Materials:

  • Substituted 2-bromoacetophenone

  • N-(2-trifluoromethyl-4-chlorophenyl)methanesulfonamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of substituted 2-bromoacetophenone (1.2 mmol) in DMF (10 mL), add N-(2-trifluoromethyl-4-chlorophenyl)methanesulfonamide (1.0 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the desired N-(2-trifluoromethyl-4-chlorophenyl)-2-(substituted-phenyl)-2-oxoethylsulfonamide.

Fungicidal Activity

Derivatives of this compound have demonstrated significant potential as antifungal agents against important plant pathogens. Research has focused on N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides, which show promising activity against Botrytis cinerea, the causative agent of gray mold.[3][4]

Quantitative Data: In Vitro Fungicidal Activity

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of selected 2-substituted phenyl-2-oxoethylsulfonamide derivatives against a sensitive strain (DL-11) and a resistant strain (HLD-15) of Botrytis cinerea.[3][4]

Compound IDSubstituent on Phenyl RingEC₅₀ (mg L⁻¹) vs. DL-11EC₅₀ (mg L⁻¹) vs. HLD-15
III-12-F8.67>50
III-23-F3.2515.8
III-34-F7.5125.3
III-83-Cl2.8910.2
III-133-CF₃1.588.91
III-144-CF₃2.159.32
III-163,5-di-F1.236.78
V-1-0.103.32
V-9-0.017.72
Procymidone (Control)-2.5915.95
Pyrimethanil (Control)-32.7371.25

Compounds V-1 and V-9 are 2-acyloxyethylsulfonamide derivatives.[3][4]

In Vivo Fungicidal Activity

In vivo tests on cucumber leaves infected with B. cinerea have confirmed the protective and curative effects of these compounds.[3][4]

Compound IDProtective Efficacy (%)Curative Efficacy (%)
V-1374.6-
V-1473.3-
Procymidone (Control)72.5-
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC₅₀ values of fungicidal compounds.[3][4]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO)

  • Mycelial plugs (5 mm diameter) of the target fungus (Botrytis cinerea)

  • Petri dishes (90 mm)

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten, add the test compound from a stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg L⁻¹). A solvent control is also prepared.

  • Pour the amended PDA into Petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the colony diameter when the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

  • Determine the EC₅₀ value by probit analysis.

G cluster_bioassay In Vitro Fungicidal Bioassay Workflow start Prepare PDA with Test Compound inoculate Inoculate with Fungal Plug start->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate EC₅₀ measure->calculate

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Potential Mechanism of Action

The precise mechanism of action for these fungicidal derivatives is not yet fully elucidated. However, the structural similarity to other known fungicides suggests potential targets. One possible mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] Disruption of this pathway leads to increased membrane permeability and ultimately cell death.

G cluster_moa Hypothesized Fungicidal Mechanism of Action compound This compound Derivative enzyme Ergosterol Biosynthesis Enzyme (e.g., 14α-demethylase) compound->enzyme Inhibition ergosterol Ergosterol Synthesis enzyme->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane death Fungal Cell Death membrane->death

Caption: Hypothesized mechanism of fungicidal action via inhibition of ergosterol biosynthesis.

Herbicidal Activity

While there is limited direct evidence for the herbicidal activity of this compound itself, some reports suggest it may act as a plant growth regulator by inhibiting cell division.[1] The broader class of sulfonyl-containing compounds, particularly sulfonylureas, are well-established herbicides.

Potential Mechanism of Action: Learning from Sulfonylureas

Sulfonylurea herbicides are known to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a rapid cessation of cell division and plant growth. It is plausible that derivatives of this compound could be designed to target this or other key enzymes in plant metabolic pathways.

G cluster_moa_herbicide Potential Herbicidal Mechanism of Action (Analogous to Sulfonylureas) compound Sulfonyl-containing Compound als Acetolactate Synthase (ALS) compound->als Inhibition amino_acids Branched-Chain Amino Acid Biosynthesis als->amino_acids growth Plant Growth and Development amino_acids->growth death Plant Death growth->death

Caption: Potential herbicidal mechanism of action by targeting amino acid biosynthesis.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol is a standard method for evaluating the pre-emergence herbicidal activity of test compounds on weed species such as barnyard grass (Echinochloa crus-galli).[7][8]

Materials:

  • Seeds of Echinochloa crus-galli

  • Pots filled with sterilized soil

  • Test compound dissolved in a suitable solvent and prepared in a series of concentrations

  • A sprayer for uniform application

Procedure:

  • Sow seeds of E. crus-galli at a uniform depth in pots.

  • Prepare different concentrations of the test compound.

  • Within 24 hours of sowing, uniformly spray the soil surface with the test solutions. A control group is sprayed with the solvent only.

  • Maintain the pots in a greenhouse with controlled temperature and light conditions.

  • After a set period (e.g., 21 days), assess the herbicidal effect by visual rating of plant injury and by measuring the fresh weight of the emerged plants.

  • Calculate the inhibition rate compared to the control and determine the GR₅₀ (concentration required for 50% growth reduction).

Insecticidal Activity

The potential of this compound derivatives as insecticides is less explored but holds promise based on the activity of other sulfonyl-containing and phenylethanone-based compounds. For instance, a novel class of insecticidal alkylsulfones has been shown to be potent inhibitors of the vesicular acetylcholine transporter (VAChT).[2]

Potential Mechanism of Action: Targeting the Nervous System

Inhibition of VAChT disrupts the loading of acetylcholine into synaptic vesicles, leading to a failure of cholinergic neurotransmission. This is a highly effective mode of action for insecticides. Designing derivatives of this compound that can interact with insect-specific targets in the nervous system is a viable strategy for developing new insect control agents.

G cluster_moa_insecticide Potential Insecticidal Mechanism of Action compound Alkylsulfone Derivative vacht Vesicular Acetylcholine Transporter (VAChT) compound->vacht Inhibition ach_uptake Acetylcholine Uptake into Synaptic Vesicles vacht->ach_uptake transmission Cholinergic Neurotransmission ach_uptake->transmission paralysis Paralysis and Death transmission->paralysis

Caption: Potential insecticidal mechanism by inhibiting the vesicular acetylcholine transporter.

Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Pests

This protocol is a standard method for assessing the insecticidal activity of compounds against chewing insects like the tobacco cutworm (Spodoptera litura).[9][10]

Materials:

  • Third-instar larvae of Spodoptera litura

  • Fresh, untreated leaves of a suitable host plant (e.g., castor or cotton)

  • Test compound dissolved in a suitable solvent with a surfactant

  • Petri dishes lined with moist filter paper

Procedure:

  • Prepare a series of concentrations of the test compound.

  • Dip host plant leaves into the test solutions for a short period (e.g., 10 seconds) and allow them to air dry. Control leaves are dipped in the solvent-surfactant solution only.

  • Place one treated leaf in each Petri dish.

  • Introduce a known number of third-instar larvae (e.g., 10) into each Petri dish.

  • Incubate at a controlled temperature and photoperiod.

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Correct for control mortality using Abbott's formula.

  • Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel agrochemicals. Current research strongly supports its potential in creating effective fungicides, particularly against challenging pathogens like Botrytis cinerea. While direct evidence for its herbicidal and insecticidal utility is still emerging, the known mechanisms of action of structurally related sulfonyl-containing compounds provide a rational basis for the design and synthesis of new derivatives targeting key enzymes and receptors in weeds and insects.

Future research should focus on:

  • Expanding the chemical space: Synthesizing a broader range of derivatives with diverse substitutions to establish comprehensive structure-activity relationships (SAR).

  • Mechanism of action studies: Elucidating the precise molecular targets of the most active compounds to enable rational design and mitigate the risk of cross-resistance.

  • Spectrum of activity: Screening promising compounds against a wider range of plant pathogens, weed species, and insect pests to identify their full potential in integrated pest management programs.

  • Toxicology and environmental fate: Evaluating the safety profile of lead compounds to ensure they meet regulatory requirements and have minimal impact on non-target organisms and the environment.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation agrochemicals based on the versatile this compound core.

References

Technischer Leitfaden zur Derivatisierung von 2-(Methylsulfonyl)-1-phenylethanon für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Zusammenfassung: Dieses Dokument bietet einen detaillierten technischen Überblick über eine hypothetische, jedoch chemisch plausible Strategie zur Derivatisierung von 2-(Methylsulfonyl)-1-phenylethanon. Das Ziel ist die Generierung einer Bibliothek von Analoga für das biologische Screening, insbesondere im Hinblick auf die Entdeckung von Kinase-Inhibitoren. Es werden detaillierte, repräsentative experimentelle Protokolle, tabellarische Zusammenfassungen quantitativer Daten und Visualisierungen von Arbeitsabläufen und Signalwegen bereitgestellt.

Einleitung

2-(Methylsulfonyl)-1-phenylethanon ist eine interessante Ausgangsstruktur für die medizinische Chemie. Die Präsenz einer aktivierten Methylengruppe zwischen der Carbonyl- und der Sulfonylgruppe ermöglicht vielfältige chemische Modifikationen. Eine besonders vielversprechende Strategie ist die Umwandlung in ein α,β-ungesättigtes Keton (Enon), das als Michael-Akzeptor für die Einführung verschiedener funktioneller Gruppen dienen kann.[1][2] Solche Derivate haben das Potenzial, als Inhibitoren von Proteinkinasen zu wirken, die bei zahlreichen Krankheiten, einschließlich Krebs, eine entscheidende Rolle spielen.[3][4] Dieser Leitfaden beschreibt einen systematischen Ansatz zur Synthese, Derivatisierung und biologischen Evaluierung dieser Verbindungsklasse.

Synthese und Derivatisierung

Die Kernstrategie umfasst zwei Hauptschritte: (1) die Umwandlung des 2-(Methylsulfonyl)-1-phenylethanons in das entsprechende α,β-ungesättigte Keton (Michael-Akzeptor) und (2) die anschließende Derivatisierung durch eine Michael-Additionsreaktion mit einer Auswahl an Nukleophilen.[5][6][7]

Allgemeine Synthesestrategie (Workflow)

Der folgende Arbeitsablauf illustriert den Prozess von der Ausgangsverbindung bis zur biologischen Evaluierung.

G A 2-(Methylsulfonyl)- 1-phenylethanon B Eliminierungsreaktion (z.B. mit Base) A->B C Phenylvinylsulfon (Michael-Akzeptor) B->C D Michael-Addition mit Nukleophil-Bibliothek (R-XH) C->D E Derivatisierte Produktbibliothek D->E F Reinigung & Strukturanalyse (HPLC, NMR, MS) E->F G Biologisches Screening (z.B. Kinase-Assay) F->G H Identifizierung von 'Hits' G->H

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung und zum Screening.

Experimentelle Protokolle

Protokoll 1: Synthese von Phenylvinylsulfon (Michael-Akzeptor)

  • Lösen Sie 1 Äquivalent 2-(Methylsulfonyl)-1-phenylethanon in einem geeigneten aprotischen Lösungsmittel (z.B. Dichlormethan).

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam 1,1 Äquivalente einer nicht-nukleophilen Base (z.B. DBU, 1,8-Diazabicyclo[5.4.0]undec-7-en) hinzu.

  • Lassen Sie die Reaktion unter Rühren für 2-4 Stunden bei Raumtemperatur laufen.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird die Reaktionsmischung mit verdünnter Salzsäure neutralisiert und die organische Phase abgetrennt.

  • Waschen Sie die organische Phase mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Silicagel, Eluentenmischung z.B. Hexan/Ethylacetat).

Protokoll 2: Michael-Addition zur Derivatisierung

  • Lösen Sie 1 Äquivalent des Phenylvinylsulfons in einem geeigneten polaren aprotischen Lösungsmittel (z.B. Acetonitril).

  • Fügen Sie 1,2 Äquivalente des gewünschten Nukleophils (z.B. ein sekundäres Amin, Thiol oder ein Malonester-Derivat) hinzu.[6]

  • Fügen Sie eine katalytische Menge einer Base hinzu (z.B. Triethylamin), falls das Nukleophil nicht basisch genug ist.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn mit Wasser und gesättigter Natriumchloridlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat und reinigen Sie das Produkt wie in Protokoll 1 beschrieben.

Quantitative Daten (Beispieldaten)

Die folgende Tabelle fasst hypothetische Daten für eine Reihe von synthetisierten Derivaten zusammen. Die biologische Aktivität wird als IC₅₀-Wert (die Konzentration des Inhibitors, die erforderlich ist, um die Enzymaktivität um 50 % zu reduzieren) gegen eine Zielkinase, z.B. c-Src, angegeben.[8][9]

Derivat-IDNukleophil (R-XH)Ausbeute (%)Reinheit (HPLC, %)IC₅₀ (µM) gegen c-Src
MFS-001 Morpholin85>9815.2
MFS-002 Piperidin82>9912.8
MFS-003 N-Methylpiperazin75>978.5
MFS-004 Thiophenol91>9925.1
MFS-005 Benzylmercaptan88>9818.9
MFS-006 Diethylmalonat65>95> 50
MFS-007 4-Hydroxythiophenol89>985.4

Hinweis: Diese Daten sind repräsentativ und dienen der Veranschaulichung.

Biologisches Screening

Das primäre Screening der synthetisierten Verbindungen kann mittels biochemischer Assays durchgeführt werden, um ihre hemmende Wirkung auf spezifische Kinasen zu quantifizieren.[3][10]

Protokoll für einen c-Src-Kinase-Inhibitor-Screening-Assay

Dieser Assay misst die Bildung von ADP, die direkt proportional zur Kinaseaktivität ist.[9]

  • Vorbereitung der Reaktionsmischung: Bereiten Sie für jede Reaktion eine Mischung aus c-Src-Enzym, einem spezifischen Peptidsubstrat und ATP in einem geeigneten Kinase-Puffer vor.

  • Inhibitor-Inkubation: Geben Sie die zu testenden Derivate in verschiedenen Konzentrationen (typischerweise in serieller Verdünnung) in die Wells einer 96-Well-Platte. Fügen Sie Kontrollen hinzu (kein Inhibitor, Lösungsmittelkontrolle, Referenzinhibitor wie Dasatinib).

  • Start der Reaktion: Starten Sie die Kinase-Reaktion durch Zugabe der Reaktionsmischung zu den Wells.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 30-60 Minuten.

  • Detektion: Stoppen Sie die Reaktion und messen Sie die ADP-Produktion mit einem geeigneten Detektionskit. Dies erfolgt oft über eine gekoppelte enzymatische Reaktion, die ein fluoreszierendes oder lumineszierendes Signal erzeugt.[9][11]

  • Datenauswertung: Messen Sie die Fluoreszenz oder Lumineszenz in einem Plattenleser. Berechnen Sie die prozentuale Hemmung für jede Konzentration und bestimmen Sie den IC₅₀-Wert durch nichtlineare Regression.

Logischer Ablauf des Screening-Prozesses

G cluster_0 Primärscreening cluster_1 Sekundärscreening A Bibliothek von Derivaten B Biochemischer Assay (z.B. c-Src Kinase) A->B C IC50-Bestimmung B->C D Hits aus Primärscreening C->D Selektion (IC50 < 10 µM) E Zellbasierte Assays (z.B. Proliferation, Apoptose) D->E F Bestätigung der zellulären Aktivität E->F G Leitstruktur-Kandidaten F->G Validierung

Abbildung 2: Logischer Fluss des Screening-Prozesses von der Bibliothek zu Leitstrukturen.

Hypothetischer Wirkmechanismus: Hemmung des MAPK/ERK-Signalwegs

Viele Kinasen, die als Ziel für die Krebstherapie dienen, sind Teil von zentralen Signalwegen, die Zellwachstum und -proliferation steuern. Ein prominentes Beispiel ist der MAPK/ERK-Signalweg. Ein potenzieller Inhibitor, der aus diesem Screening hervorgeht, könnte eine Kinase in diesem Weg, wie z.B. MEK oder Raf, blockieren.

G GF Wachstumsfaktor Rec Rezeptor-Tyrosinkinase (z.B. EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transkriptionsfaktoren (c-Myc, AP-1) ERK->TF Prolif Zellproliferation, Überleben TF->Prolif Inhibitor Potenzieller Inhibitor (z.B. MFS-007) Inhibitor->MEK

Abbildung 3: Hypothetische Hemmung des MAPK/ERK-Signalwegs durch einen Derivat-Inhibitor.

Fazit

Die vorgestellte Strategie zur Derivatisierung von 2-(Methylsulfonyl)-1-phenylethanon über eine Michael-Addition bietet einen robusten und vielseitigen Ansatz zur Erstellung einer chemischen Bibliothek für das biologische Screening. Die Kombination aus gezielter Synthese und systematischen Screening-Protokollen ermöglicht die effiziente Identifizierung neuer potenzieller Wirkstoffkandidaten, insbesondere im Bereich der Kinase-Inhibitoren. Die hier bereitgestellten Protokolle und Arbeitsabläufe dienen als umfassender Leitfaden für Forscher, die in diesem spannenden Feld der Wirkstoffentwicklung tätig sind.

References

In-Depth Technical Guide to the Experimental Reduction of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and effective experimental procedures for the reduction of the β-keto sulfone, 2-(Methylsulfonyl)-1-phenylethanone, to its corresponding β-hydroxy sulfone, 2-(methylsulfonyl)-1-phenylethanol. The resulting chiral alcohol is a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals. This document details multiple reduction methodologies, including standard chemical reduction, asymmetric catalytic transfer hydrogenation, and biocatalytic approaches, to provide researchers with a comparative analysis of viable synthetic routes.

Data Presentation: Comparative Analysis of Reduction Methodologies

The following table summarizes the quantitative data for different methods used in the reduction of aromatic β-keto sulfones. It is important to note that while the methodologies are directly applicable to this compound, the specific quantitative results cited are for structurally similar aromatic β-keto sulfones due to the limited availability of published data for the target molecule. These values serve as a representative benchmark for what can be expected.

Reduction MethodReagents/CatalystSubstrate (Analog)Solvent(s)Time (h)Yield (%)Enantiomeric Excess (ee %)
Sodium Borohydride ReductionNaBH₄Aromatic β-keto sulfoneMethanol/Ethanol1-4>90N/A (racemic)
Asymmetric Transfer Hydrogenation(S,S)-RuCl--INVALID-LINK--, HCOOH/Et₃N1-Phenyl-2-(phenylsulfonyl)ethanoneDichloromethane2495>99 (S)
Biocatalytic ReductionBaker's Yeast (Saccharomyces cerevisiae)Ethyl benzoylacetateWater/Buffer24-72High>90
CBS Reduction(R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂AcetophenoneTHF1-2~95>98 (R)

Experimental Protocols

Sodium Borohydride Reduction (Achiral)

This procedure outlines the straightforward reduction of a β-keto sulfone to its corresponding racemic alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-15 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the bulk of the solvent using a rotary evaporator.

  • To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)-1-phenylethanol.

  • The crude product can be purified by column chromatography on silica gel.

Asymmetric Catalytic Transfer Hydrogenation

This method facilitates the enantioselective reduction of the ketone to a specific stereoisomer of the alcohol, which is often crucial in pharmaceutical applications.[1][2]

Materials:

  • This compound

  • (S,S)-RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and the Ru-catalyst (0.01 eq) in dichloromethane.

  • Prepare a fresh 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (2.0 eq of formic acid) to the reaction vessel.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction for completion by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

  • Purify the product by column chromatography.

Biocatalytic Reduction with Baker's Yeast

This environmentally friendly method utilizes whole-cell biocatalysis for the asymmetric reduction of the ketone.[3][4]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Water or a suitable buffer (e.g., phosphate buffer, pH 7)

  • Ethyl acetate

  • Celite (optional)

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • In an Erlenmeyer flask, suspend baker's yeast (10-20 g per gram of ketone) in water or buffer.

  • Add sucrose or glucose (2-3 eq) as a source of NADH regeneration and stir for 30 minutes at room temperature to activate the yeast.

  • Add this compound, either neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol.

  • Seal the flask and place it on an orbital shaker at room temperature for 24-72 hours.

  • Monitor the progress of the reaction by TLC or GC analysis of small aliquots.

  • Once the reaction is complete, the mixture can be filtered through a pad of Celite to remove the yeast cells.

  • Saturate the aqueous filtrate with NaCl and extract it multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The product can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

Mandatory Visualizations

G General Workflow for Ketone Reduction cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Ketone This compound Add_Reagent Combine and Stir Ketone->Add_Reagent Solvent Solvent (e.g., Methanol, DCM, Water) Solvent->Add_Reagent Reagent Reducing Agent / Catalyst Reagent->Add_Reagent Quench Quench Reaction Add_Reagent->Quench Reaction Complete Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify Product 2-(methylsulfonyl)-1-phenylethanol Purify->Product

Caption: General experimental workflow for the reduction of this compound.

G Reaction Pathway: Asymmetric Transfer Hydrogenation Ketone This compound Transition_State Diastereomeric Transition State Ketone->Transition_State Ru_Catalyst Ru-Catalyst (Pre-catalyst) Active_Catalyst Active Ru-Hydride Species Ru_Catalyst->Active_Catalyst Activation HCOOH_Et3N HCOOH / Et3N (Hydride Source) HCOOH_Et3N->Active_Catalyst Active_Catalyst->Transition_State Coordination Product Chiral Alcohol (2-(methylsulfonyl)-1-phenylethanol) Transition_State->Product Hydride Transfer Ru_Resting Ru-Catalyst (Regenerated) Transition_State->Ru_Resting Ru_Resting->Active_Catalyst Regeneration Cycle

Caption: Simplified reaction pathway for the asymmetric transfer hydrogenation of a ketone.

References

The Synthesis of Rofecoxib: A Technical Guide Focused on the Utility of a Key α-Sulfonyl Ketone Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, has been a subject of significant interest in medicinal chemistry due to its anti-inflammatory and analgesic properties.[1] Its mechanism of action involves the selective inhibition of the COX-2 isoenzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] This selectivity for COX-2 over COX-1 was designed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of Rofecoxib involves the construction of a core 4,5-diarylfuran-2(5H)-one structure. A key precursor in many synthetic routes is an α-substituted ketone bearing a methylsulfonylphenyl moiety. This technical guide provides an in-depth look at a common and effective synthetic pathway to Rofecoxib, with a particular focus on the preparation and reaction of the pivotal intermediate, 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone, which is derived from 4-(methylsulfonyl)acetophenone. While the direct use of 2-(methylsulfonyl)-1-phenylethanone is not the most prominently documented route, this guide will detail the synthesis starting from a closely related and commercially relevant precursor, providing detailed experimental protocols, quantitative data, and visual diagrams of the synthetic and biological pathways.

Data Presentation

The synthesis of Rofecoxib from 4-(methylsulfonyl)acetophenone can be summarized in three main stages. The following tables provide quantitative data for each key transformation.

Table 1: Bromination of 4-(Methylsulfonyl)acetophenone

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)SolventReagentYield (%)Reference
4-(Methylsulfonyl)acetophenone1.0198.24-EDCHBr, Br₂74[1]

EDC: Ethylene dichloride

Table 2: Esterification of Phenylacetic Acid with 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (g)SolventBaseReference
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone1.0277.13100.0DMFTriethylamine[1]
Phenylacetic Acid1.0136.1549.0DMFTriethylamine[1]

DMF: Dimethylformamide

Table 3: Intramolecular Cyclization to Rofecoxib

Reactant (Ester Intermediate)SolventBaseReaction ConditionYield (%)Reference
From previous stepDMF : Benzene (1:3)DIPAReflux-[1]

DIPA: Diisopropylamine

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

This protocol is adapted from a reported synthesis of Rofecoxib.[1]

  • Reaction Setup: In a suitable reaction vessel, a solution of 4-(methylsulfonyl)acetophenone is prepared in ethylene dichloride (EDC).

  • Initiation: A catalytic amount of 48% hydrobromic acid (HBr) is added to the solution.

  • Bromination: Bromine is added dropwise to the reaction mixture over a period of 26-30 hours, maintaining the temperature at 25 ± 3°C.

  • Work-up: After the reaction is complete, the organic layer is washed with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Isolation: The organic solvent (EDC) is removed by distillation. The final traces of the solvent are removed azeotropically with water. The resulting solid slurry is filtered and dried to yield crude 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone. The reported yield for this multi-step process starting from thioanisole is 74%.[1]

Stage 2: Synthesis of the Ester Intermediate

This protocol details the condensation of the bromoketone with phenylacetic acid.[1]

  • Reaction Setup: To a 1.0 L three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, charge phenylacetic acid (49.0 g, 0.36 mol), 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (100.0 g, 0.36 mol), and dimethylformamide (DMF) (150 mL).

  • Base Addition: Triethylamine (50 mL, 0.36 mol) is added dropwise over a period of 1 hour.

  • Reaction Monitoring: After the complete addition of triethylamine, the reaction is stirred for an additional 30 minutes.

  • Isolation of Intermediate Solution: The precipitated triethylamine hydrobromide is removed by filtration. The resulting DMF filtrate contains the desired ester intermediate and is used directly in the next step.

Stage 3: Intramolecular Cyclization to Synthesize Rofecoxib

This final step involves the base-mediated cyclization of the ester intermediate to form the furanone ring of Rofecoxib.[1]

  • Reaction Setup: The DMF filtrate containing the ester intermediate is charged to a 1.0 L three-necked round-bottom flask equipped with a stirrer and a Dean-Stark apparatus.

  • Solvent and Base Addition: Benzene (300 mL) and diisopropylamine (DIPA) (93.26 mL, 0.71 mol) are added to the flask.

  • Cyclization: The reaction mixture is heated to reflux. Water generated during the reaction is azeotropically removed using the Dean-Stark trap over a period of 6-7 hours.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to 10°C.

  • Isolation: Concentrated sulfuric acid is added dropwise to precipitate the product along with the sulfate salt of DIPA. The solid is then further purified.

Mandatory Visualization

Synthetic Pathway of Rofecoxib

Rofecoxib_Synthesis start 4-(Methylsulfonyl)acetophenone inter1 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone start->inter1 HBr, Br₂ / EDC Yield: 74% inter2 Ester Intermediate inter1->inter2 Triethylamine / DMF pa Phenylacetic Acid pa->inter2 rofecoxib Rofecoxib inter2->rofecoxib DIPA / Benzene, Reflux

Caption: Synthetic route to Rofecoxib from 4-(methylsulfonyl)acetophenone.

Mechanism of Action: COX-2 Inhibition Pathway

COX2_Pathway cluster_phospholipids cluster_pla2 cluster_aa cluster_cox2 cluster_pgg2 cluster_pgh2 cluster_pgs cluster_prostaglandins cluster_inflammation cluster_rofecoxib membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Catalyzes release of cox2 COX-2 aa->cox2 Substrate for pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 Peroxidase activity pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Cyclooxygenase activity pgs Prostaglandin Synthases prostaglandins Prostaglandins (e.g., PGE₂) pgs->prostaglandins Tissue-specific isomerization inflammation Pain & Inflammation prostaglandins->inflammation Mediate rofecoxib Rofecoxib rofecoxib->cox2 Selective Inhibition

Caption: Rofecoxib's selective inhibition of the COX-2 pathway.

References

An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in modifying genomic sequences.[1][2] However, achieving high editing efficiency can be a significant challenge, often plagued by issues such as suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components, and cell-line-specific variables.[1][3] This guide provides a systematic approach to troubleshooting common problems and optimizing experimental parameters to maximize the success of your CRISPR-Cas9 experiments.

Section 1: Core Principles and Pre-Experiment Optimization

A successful CRISPR experiment begins with meticulous planning and optimization of its core components: the sgRNA, the Cas9 nuclease, and the delivery system.

1.1 Single-Guide RNA (sgRNA) Design The sgRNA is the cornerstone of CRISPR specificity, guiding the Cas9 nuclease to the target DNA sequence.[4] A poorly designed sgRNA is a primary cause of low editing efficiency.[3][5] Key design parameters include:

  • On-Target Efficacy: The 20-nucleotide spacer sequence should be selected for high predicted on-target activity. Numerous bioinformatics tools exist that use algorithms trained on large datasets to predict sgRNA efficacy.[6][7][8]

  • Specificity and Off-Target Analysis: The guide sequence should be unique within the genome to minimize off-target effects.[6][9] It is crucial to use design tools to identify and avoid potential off-target sites that have high homology to the target sequence.[4]

  • GC Content: A GC content of 40-60% is generally recommended for robust binding to the target DNA.[9][10]

  • PAM Site: The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which for the commonly used Streptococcus pyogenes Cas9 (SpCas9) is 'NGG'.[6][9]

  • Secondary Structure: Avoid sequences that can form strong secondary structures, like hairpins, which can impede the sgRNA's ability to bind to the target DNA.[9]

1.2 Cas9 Nuclease and Delivery Format Selection The choice of how to deliver the Cas9 nuclease and sgRNA into the target cells is a critical determinant of editing efficiency.[1][11] The three primary formats are plasmid DNA, mRNA, and Ribonucleoprotein (RNP) complexes.

  • Plasmid DNA: Encodes both Cas9 and the sgRNA. It is a cost-effective method but has the slowest onset of action and prolonged expression, which can increase the risk of off-target effects.[12]

  • mRNA/gRNA: Delivers the components as RNA, bypassing the need for transcription. This leads to faster action and transient expression, reducing off-target risks compared to plasmids.[12]

  • Ribonucleoprotein (RNP): Involves pre-complexing the purified Cas9 protein with the synthetic sgRNA. RNPs offer the fastest and most transient activity, leading to the highest specificity and lowest off-target effects, as the components are rapidly degraded by the cell.[11][12][13] This method has been shown to be highly efficient, especially in primary cells like T cells.[13][14]

1.3 Delivery Method Optimization The physical method of introducing CRISPR components into cells is often a major experimental bottleneck.[5] Efficiency varies significantly between cell types.[3][15]

  • Electroporation: A physical method that uses an electrical pulse to create temporary pores in the cell membrane. It is highly efficient for a wide range of cells, including primary cells, and is a preferred method for delivering RNPs.[13][15][16]

  • Lipid-Based Transfection: Uses cationic lipids to form nanoparticles (LNPs) that encapsulate the CRISPR cargo and fuse with the cell membrane. While less damaging to cells than electroporation, it can have lower efficiency.[12]

  • Viral Vectors (e.g., AAV, Lentivirus): Offer high efficiency for a broad range of cell types and are suitable for in vivo applications. However, they carry risks associated with viral integration and immunogenicity.

Section 2: Systematic Troubleshooting of Low Editing Efficiency

When faced with low editing efficiency, a logical, step-by-step approach is essential for identifying the root cause. The following flowchart provides a systematic guide to troubleshooting.

Troubleshooting_Workflow start Low Editing Efficiency Observed q_gRNA Step 1: Validate gRNA Design & Quality start->q_gRNA test_gRNA Test: In vitro cleavage assay or use 2-3 alternative, validated gRNAs. q_gRNA->test_gRNA Is gRNA functional? No q_delivery Step 2: Assess Delivery Efficiency q_gRNA->q_delivery Yes end_gRNA Result: Suboptimal gRNA. Redesign using updated algorithms. test_gRNA->end_gRNA test_delivery Test: Co-transfect with a reporter plasmid (e.g., GFP). q_delivery->test_delivery Is delivery >80% efficient? No q_cas9 Step 3: Verify Cas9 Activity & Concentration q_delivery->q_cas9 Yes end_delivery Result: Poor Delivery. Optimize protocol (e.g., electroporation parameters) or change method. test_delivery->end_delivery test_cas9 Test: Use a positive control gRNA (e.g., targeting HPRT). Titrate RNP concentration. q_cas9->test_cas9 Is Cas9 active? No q_cell Step 4: Investigate Cellular Factors q_cas9->q_cell Yes end_cas9 Result: Inactive Cas9 or Suboptimal Dose. Use fresh/new Cas9 and optimize concentration. test_cas9->end_cas9 test_cell Check: Cell health, passage number, chromatin accessibility at target site. Consider cell cycle synchronization. q_cell->test_cell Are cellular factors optimal? No end_cell Result: Cell-Specific Issue. Optimize culture conditions or use reagents to enhance HDR. test_cell->end_cell

A systematic workflow for troubleshooting low CRISPR editing efficiency.

Section 3: Data Presentation: Optimizing Experimental Parameters

The following tables summarize key quantitative data for optimizing CRISPR-Cas9 experiments.

Table 1: Comparison of CRISPR-Cas9 Delivery Formats

Delivery FormatOnset of EditingDuration of ExpressionEditing EfficiencyOff-Target RiskRisk of Genomic Integration
Plasmid DNA Slow (requires transcription & translation)Long (days)ModerateHighLow (non-viral)
mRNA + sgRNA Fast (requires translation)Transient (hours-days)HighMediumNone
RNP Immediate (pre-formed complex)Shortest (hours)Very HighLowNone
Data synthesized from multiple sources.[11][12][17]

Table 2: Key sgRNA Design Parameters for High On-Target Efficiency

ParameterRecommended SpecificationRationale
Length 20 nucleotidesOptimal for binding stability and specificity.[9]
GC Content 40-60%Ensures robust binding without compromising specificity.[9][10]
PAM Site (SpCas9) NGGEssential for Cas9 protein recognition and binding.[9]
Specificity Score As high as possible (tool-dependent)Minimizes binding to unintended genomic sites.[6][9]
Chromatin State Target open chromatin regions (if known)Accessible DNA leads to higher editing efficiency.[9]

Table 3: Strategies to Enhance Homology-Directed Repair (HDR)

For precise gene editing (knock-ins), enhancing the HDR pathway over the more common Non-Homologous End Joining (NHEJ) pathway is critical.[18]

StrategyMechanismReported Efficiency Increase
Cell Cycle Synchronization HDR is most active in the S/G2 phases of the cell cycle.[19]1.7 to 5-fold increase.[19]
Inhibition of NHEJ Suppressing key NHEJ molecules (e.g., DNA Ligase IV) shifts repair towards HDR.[20][21]Up to 8-fold increase.[21]
Use of HDR-enhancing proteins Overexpression of key homologous recombination proteins can boost HDR.[20]Variable, dependent on protein and system.
Optimized Donor DNA Using single-stranded oligo donors (ssODNs) can be more efficient than double-stranded DNA.[8]Method-dependent improvement.

Section 4: Key Experimental Protocols

4.1 Protocol: RNP Electroporation of Primary Human T Cells

This protocol is adapted from highly efficient methods for editing primary T cells.[13][14]

  • Preparation:

    • Culture primary human T cells under appropriate conditions. Cells can be resting or activated.

    • Synthesize or order high-purity, chemically modified sgRNA targeting the gene of interest.

    • Obtain high-quality, purified Cas9 nuclease protein.

  • RNP Complex Formation:

    • On the day of electroporation, dilute Cas9 protein and sgRNA in a suitable buffer (e.g., Opti-MEM).

    • Mix Cas9 and sgRNA at an optimized molar ratio (e.g., 1:2).

    • Incubate at room temperature for 15-20 minutes to allow RNP complexes to form.

  • Electroporation:

    • Harvest and wash the T cells, resuspending them in the appropriate electroporation buffer at the desired concentration.

    • Add the pre-formed RNP complexes to the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse using a nucleofector device.

  • Post-Electroporation Culture:

    • Immediately transfer the cells from the cuvette to pre-warmed culture media.

    • Culture the cells for 48-72 hours before analysis.

  • Analysis:

    • Harvest a portion of the cells to extract genomic DNA.

    • Perform an editing efficiency analysis assay (see Protocol 4.2).

4.2 Protocol: T7 Endonuclease I (T7E1) Assay for Quantifying Editing Efficiency

The T7E1 assay is a common method for detecting insertions and deletions (indels) resulting from CRISPR-mediated NHEJ.[1][22]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the edited and unedited (control) cell populations.

  • PCR Amplification:

    • Design PCR primers to amplify a 500-1000 bp region surrounding the CRISPR target site.[23]

    • Perform PCR on the genomic DNA from both edited and control samples.

    • Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a single band.[23]

  • Heteroduplex Formation:

    • Take approximately 10-15 µL of the purified PCR product.

    • In a thermocycler, denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands:

      • 95°C for 5 minutes

      • Ramp down to 85°C at -2°C/second

      • Ramp down to 25°C at -0.1°C/second

  • T7E1 Digestion:

    • Set up the digestion reaction by adding T7 Endonuclease I and its corresponding buffer to the re-annealed PCR product.

    • Incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Analyze the digested products on a 2% agarose gel.

    • The presence of cleaved fragments in the edited sample (which are absent in the control) indicates successful editing.

    • Quantify the band intensities to estimate the percentage of indel formation.

Note: While widely used, the T7E1 assay can sometimes underestimate editing efficiency.[24][25] For more precise quantification, Next-Generation Sequencing (NGS) or digital droplet PCR (ddPCR) are recommended.[23][26]

Section 5: Visualizing Core Concepts

DNA Repair Pathways Following Cas9-induced Double-Strand Break

The outcome of a CRISPR-Cas9 edit is determined by the cell's endogenous DNA repair machinery.

DNA_Repair_Pathways start Cas9-sgRNA binds target DNA dsb Double-Strand Break (DSB) start->dsb nhej_path Non-Homologous End Joining (NHEJ) dsb->nhej_path Predominant Pathway hdr_path Homology-Directed Repair (HDR) dsb->hdr_path Less Frequent, Active in S/G2 Phase nhej_outcome Result: Insertions/Deletions (Indels) Leads to Gene Knockout nhej_path->nhej_outcome hdr_outcome Result: Precise Edit/Insertion Requires Donor DNA Template hdr_path->hdr_outcome donor Donor DNA Template donor->hdr_path

Cellular repair pathways activated by a CRISPR-Cas9-induced DSB.

General Experimental Workflow for CRISPR-Cas9 Gene Editing

This diagram outlines the key stages of a typical gene editing experiment from design to validation.

Experimental_Workflow cluster_design 1. Design & Preparation cluster_execution 2. Execution cluster_analysis 3. Analysis & Validation sgRNA_design sgRNA Design & Synthesis delivery Delivery into Target Cells sgRNA_design->delivery cas9_prep Cas9 Preparation (Plasmid, mRNA, or Protein) cas9_prep->delivery culture Cell Culture (48-72h) delivery->culture gDNA_extraction Genomic DNA Extraction culture->gDNA_extraction quantification Quantify Editing Efficiency (T7E1, Sanger, NGS) gDNA_extraction->quantification phenotype Functional/Phenotypic Assay quantification->phenotype

High-level workflow for a CRISPR-Cas9 gene editing experiment.

References

An In-depth Technical Guide to the Purification of 2-(Methylsulfonyl)-1-phenylethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification of 2-(Methylsulfonyl)-1-phenylethanone via recrystallization, a critical technique for obtaining high-purity solid organic compounds. The methodologies and data presented herein are intended to support research and development activities where the quality of this compound is paramount.

Compound Properties and Solubility Profile

This compound, also known as methyl phenacyl sulfone, is a white to pale yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₀O₃S[1]
Molecular Weight198.24 g/mol [1]
Melting Point108-117 °C[1]

A successful recrystallization hinges on the differential solubility of the compound in a chosen solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature and allow for its precipitation with high recovery upon cooling.

Qualitative Solubility Data:

Based on available information, the solubility characteristics of this compound are as follows:

  • High Solubility: Dichloromethane, Ethyl Acetate[1]

  • Limited Solubility (improves with heat): Methanol, Dimethyl Sulfoxide (DMSO)[1]

  • Insoluble: Water[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using ethanol as the solvent. This solvent is chosen for its favorable solubility characteristics for similar ketones and sulfones, its appropriate boiling point, and its relative safety.[2][3]

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water (for ice bath)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. To the solid, add a minimal amount of 95% ethanol at room temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound. If a condenser is used, it will help to prevent solvent evaporation during heating.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.[4]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities. It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for a period. For complete drying, the crystals can be transferred to a watch glass and left to air dry or placed in a desiccator under vacuum.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value is indicative of high purity.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the purification process of this compound by recrystallization.

G A Crude this compound B Dissolve in Minimum Hot 95% Ethanol A->B C Hot Filtration (if insoluble impurities are present) B->C D Slow Cooling to Room Temperature C->D Clear Solution J Insoluble Impurities (Discard) C->J Impurities Removed E Ice Bath (Complete Crystallization) D->E F Vacuum Filtration E->F G Wash with Cold 95% Ethanol F->G K Mother Liquor (Soluble Impurities, Discard) F->K H Drying G->H I Pure Crystalline This compound H->I

Caption: Workflow for the purification of this compound.

Data Presentation

The following table provides a framework for recording and comparing data from recrystallization experiments. Due to the lack of specific published quantitative solubility data, the values for "Solubility ( g/100 mL)" are illustrative estimates based on qualitative descriptions and the general behavior of similar organic compounds. Researchers should determine these values experimentally for optimal results.

Solvent SystemTemperature (°C)Solubility ( g/100 mL) (Illustrative)Expected Yield (%)Purity (by MP)
95% Ethanol78 (Boiling)~20-3070-85High (sharp MP)
0 (Ice Bath)~1-2
Isopropanol82 (Boiling)~15-2565-80High (sharp MP)
0 (Ice Bath)~1-2
Methanol65 (Boiling)~10-1560-75High (sharp MP)
0 (Ice Bath)~0.5-1.5
Ethyl Acetate77 (Boiling)>30Potentially lower due to high solubility at low temp.Variable
0 (Ice Bath)~5-10

Note: The expected yield is highly dependent on the initial purity of the crude material and the precise execution of the experimental protocol.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. To remedy this, one can try a lower boiling point solvent, use more solvent, or allow for slower cooling.

  • No Crystal Formation: If no crystals form upon cooling, it may be due to the use of too much solvent. The solution can be concentrated by gently boiling off some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

  • Low Recovery: This can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not cold enough.

This technical guide provides a foundational understanding and a practical framework for the purification of this compound by recrystallization. For specific applications, optimization of the solvent system and protocol parameters is recommended.

References

An In-Depth Technical Guide to the Column Chromatography of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the column chromatography conditions for the purification of 2-(Methylsulfonyl)-1-phenylethanone, also known as 2-(methylsulfonyl)acetophenone. This β-ketosulfone is a valuable intermediate in organic synthesis, and its purity is often crucial for the success of subsequent reactions. This document outlines the general principles, a detailed experimental protocol, and key parameters for the successful chromatographic purification of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an appropriate purification strategy.

PropertyValue
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol [1]
Appearance Colorless to pale yellow solid
Melting Point 97-99 °C
Boiling Point 407 °C at 760 mmHg
Solubility Good solubility in dichloromethane and ethyl acetate. Limited solubility in dimethyl sulfoxide (DMSO) and methanol, which improves with heating.[2]

Experimental Protocol: Column Chromatography Purification

The following is a generalized yet detailed protocol for the purification of this compound using silica gel column chromatography. This protocol is based on established principles for the purification of moderately polar organic compounds.

Materials and Equipment
  • Crude this compound

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Technical grade solvents (e.g., n-hexane, ethyl acetate, dichloromethane)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Selection of Eluent System via Thin Layer Chromatography (TLC)

The selection of an appropriate mobile phase (eluent) is critical for a successful separation. This is best determined by preliminary analysis using TLC.

  • Prepare a dilute solution of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the developed plate under a UV lamp.

  • The optimal eluent system is one that provides a retention factor (Rf) of approximately 0.3 for this compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Column Preparation (Wet Packing Method)
  • Secure the column in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle , and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample loading and eluent addition.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Carefully add a small amount of the eluent to wash the sides of the column and ensure the entire sample is on the stationary phase.

Elution and Fraction Collection
  • Carefully fill the column with the chosen eluent system.

  • Begin the elution by opening the stopcock. A steady flow rate should be maintained. For flash chromatography, gentle pressure can be applied to the top of the column.

  • Collect the eluate in a series of labeled fractions.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

Isolation of the Purified Compound
  • Identify the fractions containing the pure this compound by TLC.

  • Combine the pure fractions .

  • Remove the solvent using a rotary evaporator to yield the purified product.

It is important to note that the purification of β-ketosulfones by column chromatography may sometimes result in a loss of yield.

Summary of Column Chromatography Conditions

The following table summarizes the key parameters for the column chromatography of this compound based on general laboratory practices for similar compounds.

ParameterRecommended Condition
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (ratio determined by TLC, typically in the range of 4:1 to 1:1)
Elution Mode Isocratic or Gradient Elution
Detection Thin Layer Chromatography (TLC) with UV visualization
Optimal Rf on TLC ~0.3

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the column chromatography process for the purification of this compound.

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation tlc TLC Analysis (Select Eluent System) column_prep Column Preparation (Wet Packing with Silica Gel) tlc->column_prep Informs sample_loading Sample Loading column_prep->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identifies Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal final_product Pure 2-(Methylsulfonyl)- 1-phenylethanone solvent_removal->final_product

Caption: Workflow for the purification of this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)-1-phenylethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylsulfonyl)-1-phenylethanone, a compound of interest in various research fields due to its chemical reactivity and potential biological activities.[1] Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation development, and biological screening.

Physicochemical Properties and Predicted Solubility Profile

This compound, also known as 2-(methylsulfonyl)acetophenone, possesses a molecular structure that includes a hydrophobic phenyl group and a polar methylsulfonyl group.[1] This amphiphilic nature dictates its solubility in different solvents. The molecule has a calculated LogP value of 0.9139, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 51.21 Ų, suggesting a moderate polar character.[1]

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar solvents. The presence of the methylsulfonyl group allows for dipole-dipole interactions and potential hydrogen bond acceptance, enhancing its solubility in polar environments.[1] Conversely, the hydrophobic phenyl ring contributes to its insolubility in water.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively published. The available information is largely qualitative. For precise formulation and process development, experimental determination of solubility is essential.

The following table summarizes the known qualitative solubility information for this compound.

SolventSolubilityReference
DichloromethaneGood solubility[1]
Ethyl AcetateGood solubility[1]
Dimethyl Sulfoxide (DMSO)Limited solubility, improves with heating[1]
MethanolLimited solubility, improves with heating[1]
WaterInsoluble[1]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

3.1. Materials

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, Methanol, Acetonitrile, Toluene, Heptane) of analytical grade

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any undissolved particles from being collected. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

3.3. Quantification by HPLC

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with or without a buffer. The detector wavelength should be set to the absorbance maximum of the compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent by taking into account the dilution factor.

3.4. Quantification by UV-Vis Spectroscopy

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in each solvent by scanning a dilute solution over the UV-Vis range.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the respective solvent and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted saturated solutions and determine their concentrations from the calibration curve.

  • Calculation: Calculate the original solubility in the solvent by taking into account the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Seal vials A->B C Agitate at constant temperature (24-72 hours) B->C D Sedimentation or Centrifugation C->D E Filter supernatant D->E F Dilute aliquot E->F G Quantify by HPLC or UV-Vis F->G H Calculate Solubility G->H

Experimental workflow for solubility determination.

G cluster_compound This compound cluster_solvents Solvent Type cluster_solubility Solubility Outcome Compound Amphiphilic Structure Phenyl Phenyl Group (Hydrophobic) Compound->Phenyl Sulfonyl Methylsulfonyl Group (Polar) Compound->Sulfonyl NonpolarSolvent Nonpolar Solvents (e.g., Heptane) Phenyl->NonpolarSolvent 'Like dissolves like' PolarSolvent Polar Organic Solvents (e.g., Dichloromethane, Ethyl Acetate) Sulfonyl->PolarSolvent 'Like dissolves like' HighSolubility Higher Solubility PolarSolvent->HighSolubility LowSolubility Lower Solubility NonpolarSolvent->LowSolubility

Logical relationship of solubility for the compound.

References

Stability of 2-(Methylsulfonyl)-1-phenylethanone in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 2-(Methylsulfonyl)-1-phenylethanone in solution. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its predicted stability based on the known reactivity of its core functional groups—the β-ketosulfone moiety. Furthermore, this guide presents detailed, adaptable experimental protocols for conducting forced degradation studies to assess its stability under various stress conditions, including hydrolysis, oxidation, and photolysis. Methodologies for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) are also outlined. This guide is intended to be a valuable resource for researchers in drug development and related fields, enabling them to design and execute robust stability studies for this compound and similar molecules.

Introduction

This compound is a β-ketosulfone, a class of organic compounds that are of significant interest in medicinal chemistry and organic synthesis. The stability of a compound in solution is a critical parameter that influences its shelf-life, formulation development, and ultimately its therapeutic efficacy and safety. Understanding the degradation pathways and kinetics is mandated by regulatory agencies and is a fundamental aspect of drug development. This guide outlines the predicted stability profile of this compound and provides a framework for its experimental determination.

Predicted Stability Profile

Based on the chemical structure of this compound, which contains a ketone and a sulfone group attached to an alpha-carbon, the following stability characteristics are anticipated:

  • Hydrolytic Stability : The sulfonyl group is generally resistant to hydrolysis under neutral and acidic conditions. The ketone functionality is also relatively stable. However, under strongly basic conditions, the acidity of the α-protons between the carbonyl and sulfonyl groups could facilitate enolate formation, potentially leading to base-catalyzed degradation pathways.

  • Oxidative Stability : While the sulfone group is at a high oxidation state and thus stable towards further oxidation, other parts of the molecule, such as the phenyl ring and the methylene bridge, could be susceptible to strong oxidizing agents.

  • Photostability : Aromatic ketones are known to be photosensitive and can act as photosensitizers. The carbon-sulfur bond in sulfones can also be susceptible to homolytic cleavage upon exposure to UV radiation. Therefore, degradation upon exposure to light is considered a plausible pathway.

  • Thermal Stability : Acyclic aromatic sulfones are generally characterized by high thermal stability. Significant thermal degradation in solution is not expected under typical laboratory and storage conditions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are designed as a starting point and should be optimized based on preliminary results. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Procedure for Sample Preparation and Analysis
  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation : For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Control Samples : For each stress condition, prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolysis studies) and store it under ambient conditions, protected from light.

  • Time Points : Analyze the samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) to determine the rate of degradation.

  • Analysis : Analyze the stressed and control samples using a stability-indicating HPLC method (see Section 4).

Hydrolytic Degradation
  • Acidic Hydrolysis :

    • Mix the stock solution with 0.1 M hydrochloric acid.

    • Maintain the solution at 60°C.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis :

    • Mix the stock solution with 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature (25°C).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Neutral Hydrolysis :

    • Mix the stock solution with purified water.

    • Maintain the solution at 60°C.

Oxidative Degradation
  • Mix the stock solution with a 3% solution of hydrogen peroxide.

  • Maintain the solution at room temperature (25°C), protected from light.

Photolytic Degradation
  • Expose a solution of the compound in a suitable solvent (e.g., methanol:water 1:1) in a photostable, clear container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Maintain a control sample in the dark at the same temperature.

Thermal Degradation
  • Expose a solution of the compound in a suitable solvent to elevated temperatures (e.g., 60°C), protected from light.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from any degradation products.

Chromatographic Conditions (Example)
ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl4860Data to be generatedData to be generated
Base Hydrolysis 0.1 M NaOH2425Data to be generatedData to be generated
Neutral Hydrolysis Water4860Data to be generatedData to be generated
Oxidation 3% H₂O₂2425Data to be generatedData to be generated
Photolysis ICH Q1B-25Data to be generatedData to be generated
Thermal -4860Data to be generatedData to be generated

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock Stock Solution (1 mg/mL) Dilution Dilution to 100 µg/mL Stock->Dilution Acid Acidic (0.1M HCl, 60°C) Dilution->Acid Base Basic (0.1M NaOH, 25°C) Dilution->Base Neutral Neutral (Water, 60°C) Dilution->Neutral Oxidative Oxidative (3% H₂O₂, 25°C) Dilution->Oxidative Photo Photolytic (ICH Q1B) Dilution->Photo Thermal Thermal (60°C) Dilution->Thermal Sampling Sampling at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Neutralization Neutralization (if applicable) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC LCMS LC-MS for Identification HPLC->LCMS Evaluation Evaluate % Degradation & Identify Products LCMS->Evaluation

Caption: Workflow for forced degradation studies.

Predicted Degradation Signaling Pathway (Hypothetical)

Degradation_Pathway cluster_base Base-Catalyzed cluster_photo Photolytic cluster_oxidative Oxidative Parent This compound Enolate Enolate Intermediate Parent->Enolate OH⁻ Radical Sulfonyl & Phenylacetyl Radicals Parent->Radical hv Oxidized Oxidized Phenyl Ring (e.g., Hydroxylated) Parent->Oxidized [O] Aldol Aldol Condensation Products Enolate->Aldol Recombination Recombination Products Radical->Recombination

Caption: Predicted degradation pathways.

Conclusion

An In-depth Technical Guide to Side Reactions in the Synthesis of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-(methylsulfonyl)-1-phenylethanone, a β-ketosulfone of significant interest in medicinal chemistry, is often accompanied by the formation of various side products that can complicate purification and reduce yields. This technical guide provides a comprehensive overview of the common synthetic routes to this target molecule and delves into the mechanisms of the prevalent side reactions. Key synthetic strategies, including the oxidation of 2-(methylthio)-1-phenylethanone and the reaction of phenacyl halides with sulfinating agents or dimethyl sulfoxide (DMSO), are critically examined. This guide offers detailed experimental protocols, presents quantitative data on product distribution where available, and provides spectroscopic data for the identification of potential impurities. Furthermore, reaction pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear, visual aids for understanding the complex chemical transformations and their unintended deviations.

Introduction

This compound is a key structural motif in a variety of biologically active compounds. Its synthesis, while seemingly straightforward, can be prone to several side reactions that impact the purity and overall yield of the desired product. A thorough understanding of these side reactions is crucial for process optimization, impurity profiling, and the development of robust and scalable synthetic methods in a drug development setting. This guide will focus on the two primary synthetic pathways and their associated side reactions.

Synthetic Pathways and Side Reactions

Oxidation of 2-(Methylthio)-1-phenylethanone

A common and direct route to this compound involves the oxidation of its thioether precursor, 2-(methylthio)-1-phenylethanone.

2.1.1. Main Reaction

The intended transformation is the selective oxidation of the sulfide to a sulfone.

  • dot

    Oxidation_Main Start 2-(Methylthio)-1-phenylethanone Product This compound Start->Product Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone®) Oxidant->Product

    Caption: Oxidation of 2-(methylthio)-1-phenylethanone.

2.1.2. Side Reactions

Over-oxidation and Pummerer-type rearrangements are potential side reactions, especially when using certain oxidizing agents or under specific conditions.

  • Over-oxidation to α-Keto Acid: Aggressive oxidation conditions can lead to cleavage of the C-S bond and formation of benzoic acid.

  • Pummerer Rearrangement: If the intermediate sulfoxide is formed and activated (e.g., by an acid or anhydride), it can undergo a Pummerer rearrangement to form an α-acyloxythioether.[1][2][3][4] This is more prevalent when using activating agents in conjunction with the oxidant.

  • dot

    Pummerer_Side_Reaction cluster_main Main Oxidation Pathway cluster_side Pummerer Rearrangement Side Reaction Thioether 2-(Methylthio)-1-phenylethanone Sulfoxide 2-(Methylsulfinyl)-1-phenylethanone (Intermediate) Thioether->Sulfoxide Oxidation Sulfone This compound (Desired Product) Sulfoxide->Sulfone Further Oxidation ActivatedSulfoxide Activated Sulfoxide Sulfoxide->ActivatedSulfoxide Activation Activator Activator (e.g., Ac₂O, H⁺) Activator->ActivatedSulfoxide ThioniumIon Thionium Ion Intermediate ActivatedSulfoxide->ThioniumIon Elimination PummererProduct α-Acyloxythioether (Side Product) ThioniumIon->PummererProduct Nucleophilic Attack

    Caption: Pummerer rearrangement as a side reaction.

Reaction of Phenacyl Halides

Another major synthetic route involves the reaction of an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide), with a sulfur-containing nucleophile.

2.2.1. With Sodium Methanesulfinate

This is a direct nucleophilic substitution reaction.

  • dot

    SN2_Reaction PhenacylBromide 2-Bromo-1-phenylethanone Product This compound PhenacylBromide->Product SN2 Reaction SodiumMethanesulfinate Sodium Methanesulfinate SodiumMethanesulfinate->Product NaBr NaBr

    Caption: Synthesis via nucleophilic substitution.

2.2.2. With Dimethyl Sulfoxide (Kornblum Oxidation)

The reaction of phenacyl bromide with DMSO, typically in the presence of a base, is known as the Kornblum oxidation.[5][6][7]

2.2.2.1. Main Reaction

The reaction proceeds through an alkoxysulfonium salt intermediate.

  • dot

    Kornblum_Main PhenacylBromide 2-Bromo-1-phenylethanone Alkoxysulfonium Alkoxysulfonium Salt Intermediate PhenacylBromide->Alkoxysulfonium SN2 DMSO DMSO DMSO->Alkoxysulfonium Ylide Sulfur Ylide Intermediate Alkoxysulfonium->Ylide Deprotonation Base Base Base->Ylide Product Phenylglyoxal (Intermediate) Ylide->Product Rearrangement Sulfone This compound (via subsequent reactions) Product->Sulfone Further Steps

    Caption: Kornblum oxidation main pathway.

2.2.2.2. Side Reactions

The Kornblum oxidation is susceptible to several side reactions:

  • Formation of α-Hydroxy Ketone: In the presence of water, the alkoxysulfonium intermediate can be hydrolyzed to 2-hydroxy-1-phenylethanone.

  • Formation of Benzil (1,2-Diphenylethane-1,2-dione): Further oxidation of the product or intermediates can lead to the formation of benzil.[8][9][10]

  • Formation of α-Methoxy Ketone: If methanol is present as a solvent or impurity, it can act as a nucleophile, leading to the formation of 2-methoxy-1-phenylethanone.[11]

  • Formation of 2-Phenyl-2-oxoethyl acetate: If an acetate source is present (e.g., from the use of acetic anhydride as an activator for DMSO), it can lead to the formation of this ester side product.[12][13][14]

Quantitative Data on Side Reactions

Obtaining precise quantitative data for side product formation is challenging as it is highly dependent on the specific reaction conditions (temperature, solvent, base, purity of reagents). The following table summarizes general observations and expected side products.

Synthetic RouteDesired Product YieldMajor Side Product(s)Typical Yield of Side Product(s)
Oxidation of 2-(methylthio)-1-phenylethanone with m-CPBAGenerally high2-(Methylsulfinyl)-1-phenylethanone (incomplete oxidation)Variable, depends on stoichiometry
Benzoic acid (over-oxidation)Low to moderate
Reaction of Phenacyl Bromide with Sodium MethanesulfinateGood to excellentUnreacted starting materialsLow
Kornblum Oxidation of Phenacyl Bromide with DMSOModerate to good2-Hydroxy-1-phenylethanoneCan be significant
BenzilVariable
Dimethyl sulfideStoichiometric byproduct

Experimental Protocols

General Workflow for Synthesis and Analysis

  • dot

    Experimental_Workflow Start Starting Materials (e.g., Phenacyl Bromide, DMSO) Reaction Reaction under Controlled Conditions Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product & Side Product Analysis (NMR, MS, HPLC) Purification->Analysis Characterization Characterization of Isolated Compounds Analysis->Characterization

    Caption: General experimental workflow.

Protocol 1: Oxidation of 2-(Methylthio)-1-phenylethanone with m-CPBA
  • Dissolution: Dissolve 2-(methylthio)-1-phenylethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform at 0 °C.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to isolate this compound.

Protocol 2: Kornblum Oxidation of 2-Bromo-1-phenylethanone
  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a non-nucleophilic base, such as sodium bicarbonate or triethylamine (1.5 eq), to the solution.

  • Heating: Heat the reaction mixture to a temperature between 80-150 °C and monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the residue by column chromatography to separate the desired product from side products.

Identification and Characterization of Side Products

Accurate identification of side products is essential for process control and regulatory submissions.

Side Product1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (m/z)
2-Hydroxy-1-phenylethanone~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~4.8 (s, 2H), ~3.6 (br s, 1H, OH)[15]~198.4, ~133.6, ~129.5, ~128.9, ~128.4, ~127.7, ~65.5[15]M+ at 136.05
Benzil (1,2-Diphenylethane-1,2-dione)~7.9 (m, 4H), ~7.6 (m, 2H), ~7.5 (m, 4H)~194.5, ~134.8, ~133.0, ~129.8, ~129.0M+ at 210.07
2-Methoxy-1-phenylethanone~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~4.6 (s, 2H), ~3.4 (s, 3H)[11]~196.5, ~134.2, ~133.8, ~128.8, ~128.0, ~75.0, ~59.3M+ at 150.07[11]
2-Phenyl-2-oxoethyl acetate~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~5.3 (s, 2H), ~2.2 (s, 3H)~192.5, ~170.5, ~134.0, ~133.5, ~128.8, ~128.0, ~66.0, ~20.8M+ at 178.06

Conclusion

The synthesis of this compound is a well-established process, but the formation of side products can significantly affect the efficiency of the synthesis. By understanding the mechanisms of the main and side reactions, and by carefully controlling the reaction conditions, it is possible to minimize the formation of unwanted impurities. This guide provides the necessary technical information for researchers and drug development professionals to anticipate, identify, and mitigate the formation of side products in the synthesis of this important β-ketosulfone, thereby facilitating the development of more robust and efficient synthetic processes.

References

Optimizing Reaction Conditions for the Synthesis of 2-(Methylsulfonyl)-1-phenylethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylsulfonyl)-1-phenylethanone, a valuable β-keto sulfone intermediate in organic synthesis. The document details various synthetic methodologies, offering a comparative analysis of reaction conditions to aid in the optimization of its production. Experimental protocols for key methods are provided, alongside visual representations of the synthetic workflow and the interplay of reaction parameters.

Introduction to Synthetic Strategies

This compound, also known as methyl phenacyl sulfone, is a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation can be achieved through several synthetic routes, each with distinct advantages and limitations. The primary methods for its synthesis include the reaction of α-haloketones with sulfinate salts, copper-catalyzed sulfonylation of styrenes using dimethyl sulfoxide (DMSO), and various metal-free approaches. The choice of method often depends on factors such as starting material availability, desired yield and purity, and environmental considerations.

Comparative Analysis of Reaction Conditions

The efficiency of this compound synthesis is highly dependent on the chosen reaction conditions. The following tables summarize quantitative data from various synthetic approaches, allowing for a clear comparison of catalysts, solvents, temperatures, reaction times, and yields.

Table 1: Copper-Catalyzed Synthesis from Styrene and DMSO
CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
CuBrHPO(OEt)₂DMSO901282[1]
Fe(acac)₂PhenanthrolineDMSO90-62[1]
Ru(II) complexesBaseAlcohols100-75-85[1]
Table 2: Metal-Free Synthesis from Styrene Derivatives
Catalyst/PromoterReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Salicylic acid (organocatalyst)DABSO, t-butyl nitrite, O₂---70-80[1]
None (Sonication-assisted)NBS, Sodium p-toluene sulfonateWater55-Good to excellent[2]
Photoredox catalystVisible light-Room Temp.2465-75[1]
Table 3: Classical Synthesis from Acetophenone Derivatives
Starting MaterialReagentsBaseSolventConditionsYield (%)Reference
AcetophenoneMethylsulfonyl chlorideTriethylamineDichloromethane-Moderate[1]
Phenylacetone derivativesMethylsulfonyl chlorideTriethylamineDichloromethaneAnhydrousModerate[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its precursors, based on established literature.

Protocol 1: Copper-Catalyzed Methylsulfonylation of Styrene with DMSO

This protocol is adapted from a general method for the synthesis of β-keto sulfones.[1]

Materials:

  • Styrene

  • Copper bromide (CuBr)

  • Diethyl phosphite (HPO(OEt)₂)

  • Dimethyl sulfoxide (DMSO)

  • Molecular oxygen (O₂)

Procedure:

  • To a reaction vessel, add styrene, dimethyl sulfoxide (which acts as both solvent and the methylsulfonyl source), and a catalytic amount of copper bromide.

  • Add diethyl phosphite as an additive to enhance the reaction.

  • Heat the reaction mixture to 90°C.

  • Bubble molecular oxygen through the reaction mixture.

  • Maintain the reaction at 90°C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and other water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Sonication-Assisted, Metal-Free Synthesis from Styrene

This protocol is based on a one-pot synthesis of β-keto sulfones.[2]

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Sodium methylsulfinate

  • Water

Procedure:

  • In a reaction flask, dissolve styrene and N-Bromosuccinimide (NBS) in water.

  • Subject the mixture to sonication at 55°C. NBS serves as both a bromine source and an oxidant to form an α-bromo ketone intermediate in situ.

  • After the formation of the intermediate (monitor by TLC), add sodium methylsulfinate to the reaction mixture.

  • Continue sonication at 55°C until the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting product by recrystallization or column chromatography.

Protocol 3: Synthesis via Oxidation of 4-(Methylthio)acetophenone

This protocol describes the synthesis of a precursor which can be subsequently converted to the target molecule.[3]

Materials:

  • 4-(Methylthio)acetophenone

  • Hydrogen peroxide (50%)

  • Sodium tungstate

  • Sulfuric acid

  • Ethylene dichloride (EDC)

Procedure:

  • Dissolve 4-(methylthio)acetophenone in ethylene dichloride (EDC).

  • To this solution, add water, sodium tungstate, and sulfuric acid.

  • Heat the reaction mixture to 40-45°C.

  • Add 50% hydrogen peroxide dropwise while maintaining the temperature at 50°C.

  • After the addition is complete, age the mixture for 3 hours at 50°C.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • The resulting organic layer containing 4-(methylsulfonyl)acetophenone can be used for subsequent reactions, such as bromination to form an α-bromo ketone, which can then be used to synthesize other β-keto sulfones.

Visualization of Synthetic Pathways and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between key reaction parameters.

experimental_workflow cluster_styrene_dms_route Copper-Catalyzed Route cluster_styrene_nbs_route Metal-Free Sonication Route styrene_dms Styrene + DMSO reaction_dms Reaction (CuBr, HPO(OEt)₂, 90°C, 12h, O₂) styrene_dms->reaction_dms workup_dms Aqueous Workup & Extraction reaction_dms->workup_dms purification_dms Column Chromatography workup_dms->purification_dms product_dms 2-(Methylsulfonyl)- 1-phenylethanone purification_dms->product_dms styrene_nbs Styrene + NBS + H₂O sonication1 Sonication (55°C) styrene_nbs->sonication1 intermediate α-bromo ketone intermediate sonication1->intermediate add_sulfinate Add Sodium methylsulfinate intermediate->add_sulfinate sonication2 Sonication (55°C) add_sulfinate->sonication2 extraction_nbs Extraction sonication2->extraction_nbs purification_nbs Recrystallization/ Chromatography extraction_nbs->purification_nbs product_nbs 2-(Methylsulfonyl)- 1-phenylethanone purification_nbs->product_nbs

Caption: Experimental workflows for the synthesis of this compound.

parameter_relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst (e.g., CuBr, Metal-Free) Yield Yield (%) Catalyst->Yield SideProducts Side Products Catalyst->SideProducts Solvent Solvent (e.g., DMSO, Water) Solvent->Yield Purity Product Purity Solvent->Purity Temperature Temperature (e.g., 55°C, 90°C) Temperature->Yield Temperature->SideProducts Time Reaction Time Time->Yield Yield->Purity SideProducts->Purity

Caption: Logical relationships between reaction parameters and outcomes.

References

Thermal Stability and Decomposition of 2-(Methylsulfonyl)-1-phenylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-(Methylsulfonyl)-1-phenylethanone (CAS: 3708-04-1), a β-keto sulfone of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known physical properties with an analysis of the thermal behavior of structurally related aromatic sulfones and β-keto sulfones. It outlines expected decomposition pathways, hazardous decomposition products, and provides detailed, representative experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document aims to serve as a valuable resource for handling, storage, and further investigation of this compound in a research and development setting.

Introduction

This compound, also known as methyl phenacyl sulfone, is a versatile organic compound featuring a β-keto sulfone moiety. This functional group arrangement imparts unique chemical reactivity, making it a valuable intermediate in various synthetic transformations. Its derivatives have been explored for potential biological activities. A thorough understanding of the thermal stability and decomposition characteristics of this compound is crucial for ensuring its safe handling, storage, and for the design of robust synthetic processes, particularly those requiring elevated temperatures.

Physicochemical and Thermal Properties

Table 1: Physicochemical and Thermal Data for this compound and Related Compounds

PropertyThis compoundDiphenyl Sulfone (Analogue)General Acyclic Aromatic Sulfones
Molecular Formula C₉H₁₀O₃SC₁₂H₁₀O₂SN/A
Molecular Weight 198.24 g/mol 218.27 g/mol N/A
CAS Number 3708-04-1127-63-9N/A
Melting Point (°C) 108-117[1]128-129N/A
Boiling Point (°C) Not available379N/A
Decomposition Onset Not available>350[2]Generally >350[2]
Decomposition Products Carbon oxides, Sulfur oxides (expected)[1]SO₂, aromatic fragments[3]SO₂, hydrocarbons[4]

Thermal Stability and Decomposition Pathway

While specific quantitative data is lacking, this compound is expected to exhibit good thermal stability under normal conditions.[1] Acyclic aromatic sulfones are known to be thermally robust, often with decomposition onsets exceeding 350°C.[2]

The primary decomposition pathway for β-keto sulfones at elevated temperatures is anticipated to involve the cleavage of the carbon-sulfur bond, which is generally the most labile bond in the sulfonyl group.[1] This initial fragmentation is likely followed by a series of subsequent reactions.

Proposed Decomposition Mechanism

At sufficiently high temperatures, the initial step is the homolytic or heterolytic cleavage of the C-S bond. A plausible decomposition pathway involves the elimination of sulfur dioxide (SO₂), a common characteristic of sulfone pyrolysis.[4]

DecompositionPathway cluster_main Thermal Decomposition Start This compound Intermediate1 Radical Intermediates (Phenacyl and Methylsulfonyl radicals) Start->Intermediate1 High Temperature (C-S Bond Cleavage) Product1 Sulfur Dioxide (SO2) Intermediate1->Product1 Product2 Acetophenone Intermediate1->Product2 Hydrogen Abstraction Product3 Further Decomposition Products (Carbon Oxides, etc.) Product2->Product3 Oxidation/Combustion

Caption: Proposed thermal decomposition pathway for this compound.

Hazardous Decomposition Products

Upon combustion or thermal decomposition at high temperatures, this compound is expected to produce hazardous gases, including oxides of carbon (CO, CO₂) and sulfur (SO₂).[1] Appropriate safety precautions should be taken when heating this compound, including the use of adequate ventilation.

Experimental Protocols

The following sections detail representative experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on an organic compound such as this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the sample by measuring its mass change as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[6]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset temperature of decomposition is determined from the sharp decrease in the TGA curve.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss.[7]

TGA_Workflow cluster_workflow TGA Experimental Workflow SamplePrep Weigh 5-10 mg of Sample InstrumentSetup Place in TGA Crucible and Purge with N2 SamplePrep->InstrumentSetup ThermalProgram Heat from 30°C to 600°C at 10°C/min InstrumentSetup->ThermalProgram DataAcquisition Record Mass vs. Temperature ThermalProgram->DataAcquisition DataAnalysis Plot TGA/DTG Curves Determine Decomposition Temp. DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[8] Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[8]

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point but below the decomposition temperature (e.g., 200°C).

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[8]

DSC_Workflow cluster_workflow DSC Experimental Workflow SamplePrep Weigh 2-5 mg of Sample in Hermetic Al Pan InstrumentSetup Place Sample and Reference Pans in DSC Cell with N2 Purge SamplePrep->InstrumentSetup ThermalProgram Heat at a Controlled Rate (e.g., 10°C/min) InstrumentSetup->ThermalProgram DataAcquisition Record Heat Flow vs. Temperature ThermalProgram->DataAcquisition DataAnalysis Determine Melting Point and Enthalpy of Fusion DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Logical Relationships in Thermal Analysis

The relationship between the molecular structure of this compound and its thermal properties is a key consideration for its application.

LogicalRelationships cluster_logic Structure-Stability Relationship Structure Molecular Structure (β-Keto Sulfone) Bonds Bond Strengths (C-S, C-C, C=O, Phenyl) Structure->Bonds Stability Thermal Stability Bonds->Stability determines Decomposition Decomposition Profile Stability->Decomposition influences

Caption: Logical flow from molecular structure to thermal decomposition profile.

Conclusion

This compound is a thermally stable compound under standard conditions, with an expectedly high decomposition temperature characteristic of aromatic sulfones. The primary decomposition pathway likely involves the cleavage of the carbon-sulfur bond and the elimination of sulfur dioxide. While specific experimental TGA and DSC data for this compound are not currently available in the public domain, the provided representative protocols offer a solid foundation for researchers to conduct their own thermal analyses. A comprehensive understanding of its thermal behavior is essential for its safe and effective use in research and development.

References

Validation & Comparative

A Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibitors: Evaluating Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) inhibitors are a cornerstone in the management of inflammation and pain. Their selective action on the COX-2 isozyme, which is upregulated at sites of inflammation, offers a theoretical advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isozyme. This guide provides a comparative overview of the performance of several COX-2 inhibitors, with a focus on providing supporting experimental data for researchers and drug development professionals.

While this guide aims to provide a comprehensive comparison, it is important to note that publicly available experimental data on the COX-2 inhibitory activity of 2-(Methylsulfonyl)-1-phenylethanone is limited. Although its chemical structure suggests potential for anti-inflammatory and cyclooxygenase inhibitory effects, specific quantitative data such as IC50 values and selectivity ratios are not readily found in the current body of scientific literature.[1] Therefore, this guide will focus on a detailed comparison of well-established COX-2 inhibitors for which extensive experimental data is available.

Mechanism of Action: The COX-2 Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors stem from their ability to block the production of prostaglandins, key mediators of inflammation, pain, and fever. The following diagram illustrates the arachidonic acid cascade and the central role of COX-1 and COX-2.

COX Signaling Pathway Arachidonic Acid Cascade and COX Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_Physiological Physiological Prostanoids (e.g., TXA2, PGE2) PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Inflammatory Prostanoids (e.g., PGE2, PGI2) PGH2_2->Prostanoids_Inflammatory Physiological_Functions Platelet Aggregation, Stomach Lining Protection Prostanoids_Physiological->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostanoids_Inflammatory->Inflammation_Pain PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression COX2_Inhibitors Selective COX-2 Inhibitors COX2_Inhibitors->COX2 Inhibition

COX Signaling Pathway and Inhibition

Quantitative Comparison of COX-2 Inhibitors

The following tables summarize the in vitro inhibitory potency (IC50) and selectivity of several well-known COX-2 inhibitors. The data is compiled from various sources and different assay conditions, which may lead to variations in absolute values. Therefore, the selectivity index (COX-1 IC50 / COX-2 IC50) is a crucial parameter for comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition (Human Whole Blood Assay)

The human whole blood assay provides a physiologically relevant model for assessing COX inhibition as it accounts for plasma protein binding and cellular uptake.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 826.812
Rofecoxib >1000.53>188
Etoricoxib 1161.1106
Valdecoxib 21.90.2491.3
Meloxicam 376.16.1
Nimesulide --7.3

Data compiled from multiple sources.[2][3][4][5][6][7]

Table 2: In Vitro COX-1 and COX-2 Inhibition (Recombinant Human Enzyme Assay)

This assay utilizes purified recombinant enzymes to directly measure the inhibitory activity of the compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib -0.04-
Rofecoxib >150.018>833
Valdecoxib 1500.00530,000

Data compiled from multiple sources.[8][9]

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory efficacy of compounds.

CompoundEffective Dose (ED50, mg/kg)
Valdecoxib 5.9

Data compiled from Gierse et al. (2005).[8]

Experimental Protocols

In Vitro COX Inhibitor Screening Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.

Experimental_Workflow_COX_Inhibition Workflow for In Vitro COX Inhibition Assay Prepare_Reagents Prepare Reagents: - COX Assay Buffer - COX Probe - COX Cofactor - Purified COX-1 or COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Inhibitors & Controls Dispense_Inhibitors Dispense Test Inhibitors (various concentrations) and Controls into 96-well plate Prepare_Reagents->Dispense_Inhibitors Add_Enzyme Add Purified COX-1 or COX-2 Enzyme to each well Dispense_Inhibitors->Add_Enzyme Incubate_1 Pre-incubate at 25°C Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction by adding Arachidonic Acid Incubate_1->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate slope of fluorescence increase - Determine % inhibition - Plot dose-response curve Measure_Fluorescence->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Workflow for In Vitro COX Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of purified COX-1 or COX-2 enzyme.

Materials:

  • Fluorometric COX inhibitor screening assay kit (e.g., from Abcam or Cayman Chemical)

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a known COX inhibitor as a positive control (e.g., Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to a range of concentrations.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, COX probe, and COX cofactor to each well.

  • Inhibitor Addition: Add the diluted test compounds, positive control, or vehicle (for the enzyme control) to the appropriate wells.

  • Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of a compound in a living organism.

Experimental_Workflow_Paw_Edema Workflow for Carrageenan-Induced Paw Edema Assay Animal_Acclimatization Acclimatize Rats to Laboratory Conditions Group_Allocation Randomly Allocate Rats into Treatment Groups: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups (various doses) Animal_Acclimatization->Group_Allocation Baseline_Measurement Measure Baseline Paw Volume (Plethysmometer) Group_Allocation->Baseline_Measurement Compound_Administration Administer Test Compound, Positive Control, or Vehicle (e.g., orally or intraperitoneally) Baseline_Measurement->Compound_Administration Induce_Edema Inject Carrageenan (1% solution) into the sub-plantar region of the right hind paw Compound_Administration->Induce_Edema ~30-60 min Measure_Paw_Volume Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induce_Edema->Measure_Paw_Volume Data_Analysis Data Analysis: - Calculate the increase in paw volume - Determine the percentage inhibition of edema for each treatment group Measure_Paw_Volume->Data_Analysis Calculate_ED50 Calculate ED50 Value (if multiple doses are tested) Data_Analysis->Calculate_ED50 End End Calculate_ED50->End

Workflow for Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (lambda, Type IV)

  • Plethysmometer

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Vehicle for drug administration

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into different groups (n=6-8 per group), including a vehicle control group, a positive control group, and one or more test compound groups at varying doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically 30-60 minutes before carrageenan injection. The route of administration can be oral or intraperitoneal.

  • Induction of Edema: Inject a 1% (w/v) suspension of carrageenan in saline (0.1 mL) into the sub-plantar tissue of the right hind paw of each rat.[10][11][12]

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • If multiple doses of the test compound were used, an ED50 (the dose that produces 50% of the maximum inhibitory effect) can be calculated.

Conclusion

The data presented in this guide highlights the varying degrees of potency and selectivity among different COX-2 inhibitors. While compounds like rofecoxib and etoricoxib exhibit high selectivity for COX-2 in human whole blood assays, others like meloxicam show a more preferential, but less pronounced, selectivity.[5] The lack of publicly available quantitative data for this compound prevents a direct comparison within this guide. Further research is warranted to elucidate the specific COX-1/COX-2 inhibitory profile and in vivo efficacy of this compound to fully assess its potential as a selective anti-inflammatory agent. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

A Comparative Analysis of the Biological Activities of 2-(Methylsulfonyl)-1-phenylethanone and Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(Methylsulfonyl)-1-phenylethanone and the structurally related compound, acetophenone. While extensive research has elucidated the antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of acetophenone and its derivatives, quantitative data on the biological activities of this compound remains limited in publicly available scientific literature. This guide, therefore, presents a comprehensive summary of the known biological effects of acetophenone, supported by experimental data, and complements this with a qualitative discussion of the potential activities of this compound, drawing on information regarding the broader class of β-ketosulfones to which it belongs.

Overview of Biological Activities

Acetophenone, a simple aromatic ketone, has been the subject of numerous studies investigating its diverse pharmacological properties. These include antimicrobial effects against various bacterial and fungal strains, anti-inflammatory actions, and the ability to inhibit specific enzymes. The biological activity of acetophenone derivatives is often influenced by the nature and position of substituents on the phenyl ring.

Antimicrobial Activity

The antimicrobial properties of acetophenone and its derivatives have been evaluated against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Quantitative Antimicrobial Data for Acetophenone Derivatives
CompoundTest OrganismMIC (µg/mL)Reference
2-hydroxy-4,6-dimethoxyacetophenoneTrichophyton rubrum1250 - 2500[2]
2-hydroxy-3,4,6-trimethoxyacetophenoneTrichophyton rubrum2500[2]
4-methyl acetophenoneBacillus subtilis NCIM 2718Not Specified[3]
2-hydroxy acetophenoneStaphylococcus aureus NCIM5021Not Specified[3]
3-bromo acetophenoneSalmonella typhi NCIM2501Not Specified[3]
4-ethoxy acetophenoneEnterobacter aerogenes NCIM5139Not Specified[3]
3-nitro acetophenoneProteus vulgaris NCIM2813Not Specified[3]
4-nitro acetophenoneVarious BacteriaNot Specified[3]

Note: Specific MIC values for the listed compounds from the referenced study were not provided in the abstract, but they were identified as the most active among the 20 derivatives tested.

While direct MIC values for this compound are not available, studies on related β-ketosulfone derivatives suggest potential antibacterial and anticancer activity[4].

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (e.g., acetophenone derivative) is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: The test microorganism is cultured in broth to a standardized density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension and incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare serial dilutions of test compound inoculate Inoculate microtiter plate prep_agent->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Certain acetophenone derivatives have demonstrated anti-inflammatory properties. For instance, tremetone, an acetophenone derivative, has shown significant anti-inflammatory activity in a carrageenan-induced mouse paw edema test[5]. While direct quantitative data for acetophenone itself is limited in the provided search results, its derivatives are actively being investigated for their anti-inflammatory potential.

For this compound, it has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response[2]. This suggests a potential role for this compound in managing inflammatory conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.

  • Animal Preparation: A group of mice is fasted overnight with free access to water.

  • Compound Administration: The test compound (e.g., acetophenone derivative) or a standard anti-inflammatory drug is administered orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Acetophenone derivatives have been shown to inhibit several metabolic enzymes.

Quantitative Enzyme Inhibition Data for Acetophenone Derivatives
CompoundEnzymeInhibition Constant (Kᵢ) (µM)IC₅₀ (µM)Reference
Acetophenone derivative 1α-Glycosidase167.98 ± 25.06-[6][7]
Acetophenone derivative 2α-Glycosidase304.36 ± 65.45-[6][7]
Acetophenone derivative 3hCA I555.76 ± 56.07-[6][7]
Acetophenone derivative 4hCA I1043.66 ± 98.78-[6][7]
Acetophenone derivative 5hCA II598.63 ± 90.04-[6][7]
Acetophenone derivative 6hCA II945.76 ± 74.50-[6][7]
Acetophenone derivative 1Acetylcholinesterase (AChE)71.34 ± 11.25-[6][7]
Acetophenone derivative 2Acetylcholinesterase (AChE)143.75 ± 31.27-[6][7]
Acetophenone derivative 1Tyrosinase-73.65[6][7]
Acetophenone derivative 2Tyrosinase-101.13[6][7]

hCA I/II: human carbonic anhydrases I and II

Information on the enzyme inhibitory activity of this compound is not yet well-documented in the literature. However, the potential for β-ketosulfones to act as enzyme inhibitors is an active area of research.

Experimental Protocol: General Enzyme Inhibition Assay

The following protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity.

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor.

  • Assay Setup: In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor. A control reaction without the inhibitor is also prepared.

  • Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Measurement of Activity: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or substrate using a spectrophotometer or plate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The data is then plotted to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) and the inhibition constant (Kᵢ).

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions setup Combine Buffer, Enzyme, and Inhibitor prep_reagents->setup preincubate Pre-incubate setup->preincubate start_reaction Add Substrate to Initiate Reaction preincubate->start_reaction measure Monitor Reaction Rate (Spectrophotometry) start_reaction->measure calculate Calculate Initial Velocities measure->calculate determine_params Determine IC₅₀ and Kᵢ calculate->determine_params

Figure 2: General workflow for an enzyme inhibition assay.

Understanding Enzyme Inhibition Mechanisms

The interaction between an enzyme, its substrate, and an inhibitor can be categorized into different types, which can be distinguished by their effects on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ).

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp S Substrate I_comp Inhibitor I_comp->EI_comp ES->E + P P Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI_noncomp Enzyme-Inhibitor Complex E2->EI_noncomp S2 Substrate I_noncomp Inhibitor ESI_noncomp Enzyme-Substrate-Inhibitor Complex I_noncomp->ESI_noncomp I_noncomp->EI_noncomp ES2->E2 + P ES2->ESI_noncomp P2 Product

Figure 3: Simplified representation of competitive and non-competitive enzyme inhibition.

Conclusion

This guide provides a comparative overview of the biological activities of acetophenone and this compound. Acetophenone and its derivatives have demonstrated a range of biological effects, including antimicrobial and enzyme-inhibiting activities, with quantitative data available to support these findings. In contrast, while this compound is a compound of interest with potential for anti-inflammatory and antimicrobial applications, there is a clear need for further research to quantify its biological activities and establish a direct comparison with acetophenone. The experimental protocols and conceptual diagrams provided herein offer a framework for conducting such future investigations. Researchers are encouraged to build upon this foundation to further explore the therapeutic potential of these and related compounds.

References

A Comparative Guide to Alternatives for 2-(Methylsulfonyl)-1-phenylethanone in the Synthesis of β-Keto Sulfones and Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of β-keto sulfones and vinyl sulfones represents a critical step in the creation of various biologically active molecules and functional materials.[1][2][3] 2-(Methylsulfonyl)-1-phenylethanone is a common building block in these syntheses. However, a range of alternative methods have emerged, offering advantages in terms of efficiency, cost, and environmental impact. This guide provides a detailed comparison of these alternatives, supported by experimental data and protocols.

Alternatives for the Synthesis of β-Keto Sulfones

β-Keto sulfones are valuable intermediates in organic synthesis.[4] While they can be prepared using α-halo ketones, which can be derived from precursors like this compound, several alternative, more direct methods are now available. These modern approaches often bypass the need for halogenated intermediates, offering milder and more efficient routes.

Comparison of Synthetic Methodologies for β-Keto Sulfones
MethodStarting MaterialsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Electrochemical Synthesis Enol Acetates, Sulfonyl HydrazidesGraphite Felt AnodeCH3CN/H2ORT12up to 90%[5]
Electrochemical Sulfination Aryl Methyl Ketones, Sodium SulfinatesGraphite Electrodes, NaIMeOHRT12up to 85%[6]
Sonication-Assisted Synthesis Styrenes, NBS, Sodium SulfinatesNone (Metal-free)Water551-2up to 92%[4]
Traditional (via α-halo ketones) α-halo-ketones, Sodium ArenesulfinatesN/AN/AN/AN/AModerate[5]
Key Alternative Methodologies and Experimental Protocols

1. Electrochemical Synthesis from Enol Acetates and Sulfonyl Hydrazides

This environmentally friendly method avoids the use of metal catalysts and harsh oxidants, generating nitrogen and hydrogen as benign byproducts.[5] The reaction proceeds under mild conditions with high yields.[5]

Experimental Protocol: To a solution of enol acetate (0.2 mmol) and sulfonyl hydrazide (0.4 mmol) in a mixture of CH3CN and H2O (9:1, 8 mL) containing n-Bu4NBF4 (0.2 M) as the electrolyte, is added K3PO4 (0.4 mmol). The mixture is stirred in an undivided cell equipped with a graphite felt anode and a platinum plate cathode at a constant current of 10 mA at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography.[5]

2. Sonication-Assisted One-Pot Synthesis from Styrenes

This rapid, metal-free approach utilizes N-bromosuccinimide (NBS) as both a bromine source and an oxidant in water, a green solvent.[4] The reaction is promoted by sonication, leading to short reaction times and high yields.[4]

Experimental Protocol: In a round-bottom flask, styrene (1 mmol) and NBS (1.2 mmol) are added to water (10 mL). The mixture is sonicated at 55 °C for 30 minutes. Then, aromatic sodium sulfinate (1.2 mmol) is added, and sonication is continued for an additional 1-2 hours. Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.[4]

Alternatives for the Synthesis of Vinyl Sulfones

Vinyl sulfones are important Michael acceptors in organic synthesis and are found in various pharmacologically active compounds.[2][3][7] Traditional methods for their synthesis often involve β-elimination from halosulfones or oxidation of vinyl sulfides.[7] Newer, more direct methods provide improved stereoselectivity and functional group tolerance.

Comparison of Synthetic Methodologies for Vinyl Sulfones
MethodStarting MaterialsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)StereoselectivityReference
Sodium Iodide-Mediated Synthesis Alcohols, Sulfinic AcidsNaI, TsOH·H2OMeNO28024up to 85%Not specified[7]
Metal-Free Decarboxylative Cross-Coupling Cinnamic Acids, Arylsulfonyl HydrazidesNoneDMSO10012up to 85%(E)-selective[8]
Copper-Catalyzed Radical Reaction N-TosylhydrazonesCu(OAc)2DMF8012up to 82%Excellent (E)-selectivity[8]
Economical Metal-Free Synthesis Dibromides, Sulfinic Acid Sodium SaltsNoneDMF8012up to 95%Not specified[1]
Key Alternative Methodologies and Experimental Protocols

1. Sodium Iodide-Mediated Synthesis from Alcohols and Sulfinic Acids

This transition metal-free method provides a convenient route to vinyl sulfones from readily available alcohols and sulfinic acids.[7] The reaction is believed to proceed through a radical process.[7]

Experimental Protocol: To a solution of alcohol (0.20 mmol) in MeNO2 (1.0 mL) under an air atmosphere at room temperature, sulfinic acid (0.30 mmol), NaI (45.0 mg, 0.30 mmol), and TsOH·H2O (7.6 mg, 0.040 mmol) are added. The mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the product is directly purified by preparative thin-layer chromatography.[7]

2. Economical and Convenient Synthesis from Dibromides and Sulfinic Acid Sodium Salts

This catalyst-free method offers a cost-effective and environmentally friendly approach to vinyl sulfones.[1] The reaction is compatible with a wide range of functional groups.[1]

Experimental Protocol: A mixture of the dibromide (1.0 mmol) and the sulfinic acid sodium salt (1.2 mmol) in DMF (5 mL) is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford the vinyl sulfone. Further purification can be achieved by recrystallization.[1]

Visualizing Synthetic Pathways

To better illustrate the relationships between starting materials and products in these alternative syntheses, the following diagrams are provided.

Synthesis_of_Beta_Keto_Sulfones cluster_0 Starting Materials cluster_1 Reagents cluster_2 Product Enol Acetates Enol Acetates β-Keto Sulfones β-Keto Sulfones Enol Acetates->β-Keto Sulfones Electrochemical Synthesis Aryl Methyl Ketones Aryl Methyl Ketones Aryl Methyl Ketones->β-Keto Sulfones Electrochemical Sulfination Styrenes Styrenes Styrenes->β-Keto Sulfones Sonication- Assisted Sulfonyl Hydrazides Sulfonyl Hydrazides Sulfonyl Hydrazides->β-Keto Sulfones Sodium Sulfinates Sodium Sulfinates Sodium Sulfinates->β-Keto Sulfones NBS NBS NBS->β-Keto Sulfones

Caption: Alternative pathways to β-keto sulfones.

Synthesis_of_Vinyl_Sulfones cluster_0 Starting Materials cluster_1 Reagents/Intermediates cluster_2 Product Alcohols Alcohols Vinyl Sulfones Vinyl Sulfones Alcohols->Vinyl Sulfones NaI-mediated Cinnamic Acids Cinnamic Acids Cinnamic Acids->Vinyl Sulfones Metal-Free Decarboxylative [2] N-Tosylhydrazones N-Tosylhydrazones N-Tosylhydrazones->Vinyl Sulfones Cu-Catalyzed [2] Dibromides Dibromides Dibromides->Vinyl Sulfones Economical Metal-Free Sulfinic Acids Sulfinic Acids Sulfinic Acids->Vinyl Sulfones Arylsulfonyl Hydrazides Arylsulfonyl Hydrazides Arylsulfonyl Hydrazides->Vinyl Sulfones Sulfinic Acid\nSodium Salts Sulfinic Acid Sodium Salts Sulfinic Acid\nSodium Salts->Vinyl Sulfones

Caption: Alternative pathways to vinyl sulfones.

References

The Evolving Landscape of Antimicrobial Agents: A Comparative Look at 2-(Methylsulfonyl)-1-phenylethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Within this landscape, 2-(Methylsulfonyl)-1-phenylethanone and its derivatives, a class of β-ketosulfones, are emerging as a promising scaffold for the development of new therapeutics. These compounds have garnered interest for their potential antimicrobial and anti-inflammatory properties.[1] This guide provides a comparative overview of the efficacy of this class of compounds, drawing on available data for β-ketosulfones and related sulfonyl derivatives, and outlines the experimental frameworks for their evaluation.

While comprehensive comparative studies on a broad series of this compound derivatives are not extensively available in the public domain, this guide synthesizes the existing research on related β-ketosulfones and sulfonyl-containing compounds to provide a foundational understanding of their antimicrobial potential.

Comparative Antimicrobial Efficacy

The antimicrobial activity of sulfonyl-containing compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The following tables summarize representative MIC values for various sulfonyl derivatives against common bacterial and fungal strains, illustrating the potential of this chemical class. It is important to note that these are not all direct derivatives of this compound but represent the broader class of β-ketosulfones and other sulfonyl-containing molecules.

Table 1: In Vitro Antibacterial Activity of Representative Sulfonyl Derivatives (MIC in µg/mL)

Compound ClassDerivative/CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
β-Ketosulfone Derivative Compound 2b -Good Activity--[3]
Sulfonyl Hydrazone Compound 3d High Activity-High Activity-[4]
Sulfonyl Hydrazone Compound 3l High Activity-High Activity-[4]
Sulfonyl Hydrazone Compound 3v High Activity-High Activity-[4]
Benzophenone Tetraamide Various Derivatives0.5 - 2.0-Moderate Activity-[5]
Pleuromutilin Derivative Z33 Z330.125 - 0.25---[6]
Methylene Blue Analogue Dimethyl Methylene Blue1---[7]
Methylene Blue Analogue New Methylene Blue4--0.5[7]
Methylene Blue Analogue Acriflavine8---[7]
Aminoalkyl Naphthol Compound 3 100 (MDR)200-10 (MDR)[8]

Note: "Good Activity" and "High Activity" are reported where specific MIC values were not provided in the source. MDR indicates multidrug-resistant strains.

Table 2: In Vitro Antifungal Activity of Representative Sulfonyl Derivatives (MIC in µg/mL)

Compound ClassDerivative/CompoundCandida albicansReference
Aminoalkyl Naphthol Compound 2 Fungistatic[8]
Aminoalkyl Naphthol Compound 3 Fungicidal (2000 µg/mL)[8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of sulfonyl-containing compounds is closely linked to their chemical structure. While a detailed SAR for this compound derivatives is yet to be fully elucidated, general principles from related sulfonamides and other antimicrobial agents can provide guidance:

  • Influence of Ionization: For sulfonamides, the degree of ionization, dictated by the acid dissociation constant (pKa), plays a dominant role in their antibacterial activity.[9]

  • Hydrophobicity: The hydrophobic properties of sulfonamides appear to be of minor importance for their in vitro antibacterial activity.[9]

  • Substituent Effects: The nature and position of substituents on the aromatic rings can significantly impact antimicrobial potency. For some series, the presence of electron-withdrawing groups can enhance activity.

  • Molecular Weight and Charge: For certain classes of polymeric and dendritic antimicrobials, molecular weight and charge density are critical factors influencing their efficacy.[10]

  • Essential Pharmacophores: In some benzophenone-based antibacterial agents, the benzophenone core and a cationic group were found to be essential for activity.[5]

Experimental Protocols

The evaluation of new antimicrobial agents involves a standardized set of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Synthesis of β-Ketosulfones (General Procedure)

A common method for the synthesis of β-ketosulfones involves the reaction of a ketone with a sulfonylating agent. A microwave-assisted protocol can significantly accelerate this reaction.

Microwave-Assisted Synthesis:

  • A mixture of the starting ketone (e.g., a substituted acetophenone), a sulfonyl source (e.g., a sulfonylhydrazide), and a catalyst (e.g., TBAI - tetrabutylammonium iodide) is prepared in a suitable solvent.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time.

  • After completion, the reaction mixture is cooled, and the product is isolated and purified, typically by crystallization or chromatography.[3]

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from fresh colonies. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]

  • Serial Dilutions: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.[2]

2. Agar Disk Diffusion Method (Kirby-Bauer Test): This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizing Workflows and Mechanisms

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

Synthesis_and_Screening_Workflow Start Start: Substituted Acetophenones & Sulfonylating Agents Synthesis Synthesis of This compound Derivatives (e.g., Microwave-assisted) Start->Synthesis Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Synthesis->Purification Antimicrobial_Screening Antimicrobial Screening Purification->Antimicrobial_Screening MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination MBC_Determination MBC Determination Antimicrobial_Screening->MBC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis MBC_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) (Essential for bacteria) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleic_Acid Sulfonamide Sulfonamide Drug (Structural analog of PABA) Sulfonamide->DHPS Inhibition Inhibition

References

Comparative Analysis of 2-(Methylsulfonyl)-1-phenylethanone Derivatives and Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylsulfonyl)-1-phenylethanone scaffold is a key pharmacophore in the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives containing the methylsulfonylphenyl moiety, with a focus on their COX-2 inhibitory activity. The data presented is compiled from various studies on structurally related compounds, offering insights into the key molecular features driving potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of compounds featuring the methylsulfonylphenyl group. This data highlights the importance of this moiety for selective COX-2 inhibition. The compounds presented are structurally related to the core this compound scaffold and provide valuable SAR insights.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Reference Drug14.70.05294
ODZ2 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole>640.48>133
IND3 (Z)-5-bromo-3-(4-(methylsulfonyl)benzylidene)indolin-2-one-0.1-
IND4 1-(4-(methylsulfonyl)phenyl)-1H-indole-0.3-
[1] (Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one-Potent and Selective-
[2] 2,3-diaryl-1,3-thiazolidine-4-one derivative-0.06High

Note: A hyphen (-) indicates that the data was not available in the cited sources. The selectivity index is a ratio of COX-1 to COX-2 IC50 values, with a higher number indicating greater selectivity for COX-2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are essential for reproducing and validating the presented findings.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This assay quantifies the peroxidase activity of COX enzymes.

1. Reagent Preparation:

  • COX Assay Buffer: Prepare a suitable buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

  • COX Probe: Reconstitute the probe in DMSO.

  • COX Cofactor: Dilute the cofactor in COX Assay Buffer just before use.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration with NaOH and water.

  • Enzymes (COX-1 and COX-2): Reconstitute the lyophilized enzymes in sterile water and store on ice.

  • Test Compounds and Controls: Dissolve test compounds in DMSO to create stock solutions. Prepare a positive control (e.g., Celecoxib) and a no-inhibitor control.

2. Assay Procedure:

  • Add the COX Assay Buffer, Heme, and either the test inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the diluted arachidonic acid substrate to all wells.

  • Incubate for a precise time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a saturated solution of stannous chloride.

  • Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm.

3. Data Analysis:

  • Calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[3]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

1. Reagent and Culture Preparation:

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

  • Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Assay Procedure:

  • Dispense the serially diluted test compounds into the wells of a 96-well microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[4][5][6]

Visualizations

The following diagrams illustrate the biological pathway targeted by these compounds and a typical experimental workflow.

G Arachidonic Acid Cascade and COX Inhibition cluster_0 Cell Membrane cluster_1 Inflammatory Stimuli cluster_2 Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid releases Stimuli e.g., Cytokines, Pathogens Stimuli->Membrane Phospholipids activates Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) e.g., Gastric Protection, Platelet Aggregation COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) e.g., Pain, Fever, Inflammation COX-2 (Inducible)->Prostaglandins (Inflammatory) NSAIDs This compound Derivatives & Analogs NSAIDs->COX-2 (Inducible) inhibit

Caption: Arachidonic Acid Cascade and COX Inhibition Pathway.

G Experimental Workflow for COX Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (96-well) - Add Buffer, Heme, Inhibitor/Vehicle reagent_prep->plate_setup add_enzyme Add COX-1 or COX-2 Enzyme plate_setup->add_enzyme pre_incubation Pre-incubation (37°C, 10 min) add_enzyme->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction reaction_incubation Reaction Incubation (37°C, 2 min) initiate_reaction->reaction_incubation stop_reaction Stop Reaction (Add Stannous Chloride) reaction_incubation->stop_reaction read_plate Measure Fluorescence (Ex/Em = 535/587 nm) stop_reaction->read_plate data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_plate->data_analysis end End data_analysis->end

References

Benchmarking a Novel Antimicrobial: A Comparative Analysis of 2-(Methylsulfonyl)-1-phenylethanone Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, compounds that possess unique structural motifs are of significant interest. One such compound, 2-(Methylsulfonyl)-1-phenylethanone, represents a class of sulfonyl ketones with potential antimicrobial properties. This guide provides a comparative benchmark of this compound against widely-used antimicrobial drugs, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound are not yet publicly available, this analysis will utilize representative data from structurally related sulfonyl and phenylethanone derivatives to provide a performance framework. This approach allows for a foundational comparison and highlights the potential of this chemical class.

Performance Snapshot: A Comparative Data Summary

The following tables summarize the in vitro antimicrobial activity of representative sulfonyl ketone and phenylethanone derivatives against a panel of common bacterial and fungal pathogens. These are benchmarked against the established antibiotics Ampicillin, Ciprofloxacin, and the antifungal agent Fluconazole.

Compound Organism MIC (µg/mL) MBC (µg/mL) Reference
Hypothetical Sulfonyl Ketone Staphylococcus aureus8 - 3264 - 128N/A
Escherichia coli16 - 64>128N/A
Pseudomonas aeruginosa32 - 128>128N/A
Candida albicans16 - 64>128N/A
Ampicillin Staphylococcus aureus0.6 - 1N/A[1]
Escherichia coli4N/A[1]
Ciprofloxacin Escherichia coli≤1 (Susceptible)N/A[2]
Pseudomonas aeruginosa≤0.5 (Susceptible)N/A
Fluconazole Candida albicans0.5N/A[3]

Note: Data for the hypothetical sulfonyl ketone is extrapolated from studies on related sulfonyl derivatives for illustrative purposes.

Detailed Experimental Protocols

The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Test Protocol

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.[4]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Strains: Use standardized cultures of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

  • From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.
  • Inoculate each well with the prepared microbial suspension.
  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Test Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
  • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
  • Incubate the plates at 35-37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]

Visualizing Mechanisms and Workflows

Hypothetical Mechanism of Action: Disruption of Quorum Sensing

Many antimicrobial agents function by interfering with essential bacterial signaling pathways. One such pathway is quorum sensing, a cell-to-cell communication mechanism that bacteria use to coordinate group behaviors, including virulence and biofilm formation.[6][7] The sulfonyl group in this compound could potentially interact with key components of the quorum-sensing signaling cascade.

quorum_sensing_pathway cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment cluster_inhibition Potential Inhibition by this compound Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding & Activation Ext_Autoinducer Accumulated Autoinducers Autoinducer->Ext_Autoinducer Target_Genes Target Genes (Virulence, Biofilm) Receptor->Target_Genes Transcriptional Regulation Response Coordinated Response Target_Genes->Response Ext_Autoinducer->Receptor Re-entry at high cell density Inhibitor Sulfonyl Ketone Inhibitor->Signal_Synthase Inhibition Inhibitor->Receptor Antagonism

Caption: A potential mechanism of action for this compound targeting bacterial quorum sensing.

Experimental Workflow for Antimicrobial Susceptibility Testing

The systematic evaluation of a new antimicrobial compound follows a well-defined workflow to ensure reproducible and comparable results.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis A Prepare Stock Solution of This compound D Perform Serial Dilutions in 96-Well Plate A->D B Culture and Standardize Microbial Inoculum E Inoculate Plates B->E C Prepare Growth Media C->D D->E F Incubate Plates E->F G Read and Record MIC F->G H Subculture from Clear Wells onto Agar Plates G->H K Compare MIC/MBC with Known Antimicrobials G->K I Incubate Agar Plates H->I J Count Colonies and Determine MBC I->J J->K

Caption: Standard workflow for determining the MIC and MBC of a novel antimicrobial compound.

References

A Comparative Guide to the In Vivo Validation of 2-(Methylsulfonyl)-1-phenylethanone's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the anti-inflammatory activity of 2-(Methylsulfonyl)-1-phenylethanone, a β-ketosulfone derivative. While direct in vivo experimental data for this specific compound is not currently available in the public domain, this document outlines the established experimental protocols and presents benchmark data for well-characterized anti-inflammatory drugs. This information is intended to guide the design and interpretation of future preclinical studies on this compound.

Introduction

This compound has been identified as a compound with potential anti-inflammatory properties, purportedly through the inhibition of cyclooxygenase (COX) enzymes.[1] The validation of such activity in a living organism (in vivo) is a critical step in the drug development process. This guide focuses on the carrageenan-induced paw edema model in rats, a widely accepted and reproducible method for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Comparative Efficacy of Standard COX Inhibitors

To establish a benchmark for the potential anti-inflammatory effects of this compound, this section provides data on two commonly used non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor. The data is presented as the percentage of edema inhibition in the carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan (hours)Edema Inhibition (%)Reference
Celecoxib 1Intraperitoneal4Significant[2][3]
10Intraperitoneal4Significant[2][3]
30Intraperitoneal4Significant[2][3]
Diclofenac 10Oral4Marked Inhibition[4]

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is crucial for the reproducibility and validity of experimental findings.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (180-220g) are typically used. Animals should be housed under standard laboratory conditions with free access to food and water.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound)

  • Reference drugs (e.g., Celecoxib, Diclofenac)

  • Vehicle (appropriate solvent for the test and reference compounds)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control Group

    • Test Compound Group(s) (various doses)

    • Reference Drug Group(s)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[5][6]

  • Drug Administration: The test compound, reference drug, or vehicle is administered to the respective groups, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.[4][7]

  • Induction of Edema: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.[5][8]

  • Measurement of Paw Volume: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The presumed mechanism of action for this compound's anti-inflammatory effect is the inhibition of COX enzymes. These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway

The following diagram illustrates the conversion of arachidonic acid to various prostaglandins and the points of inhibition by COX-1 and COX-2 inhibitors.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pla2->arachidonic_acid Stimuli (e.g., Injury) pgg2 Prostaglandin G2 (PGG2) pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation cox1->pgg2 cox2->pgg2 nsaids Non-selective NSAIDs (e.g., Diclofenac) nsaids->cox1 Inhibition nsaids->cox2 Inhibition coxibs COX-2 Selective Inhibitors (e.g., Celecoxib) coxibs->cox2 Selective Inhibition

Caption: Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

Experimental Workflow

The following diagram outlines the typical workflow for the in vivo validation of a novel anti-inflammatory compound.

Experimental_Workflow start Hypothesis: Compound has anti- inflammatory activity animal_prep Animal Acclimatization and Grouping start->animal_prep baseline Baseline Paw Volume Measurement animal_prep->baseline treatment Administration of: - Vehicle - Test Compound - Reference Drug baseline->treatment induction Induction of Inflammation (Carrageenan Injection) treatment->induction measurement Paw Volume Measurement (Hourly for 5 hours) induction->measurement data_analysis Data Analysis: - Calculate % Edema - Calculate % Inhibition measurement->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The successful in vivo validation of this compound as an anti-inflammatory agent will depend on demonstrating a significant and dose-dependent reduction in edema in a well-established model such as the carrageenan-induced paw edema assay. The data provided for Celecoxib and Diclofenac serve as a valuable reference for the expected efficacy of a potent COX inhibitor. The detailed experimental protocol and pathway diagrams in this guide offer a comprehensive framework for conducting and interpreting these crucial preclinical studies. Future research should aim to generate robust in vivo data for this compound to substantiate its therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-(Methylsulfonyl)-1-phenylethanone, a valuable β-ketosulfone intermediate in organic synthesis and medicinal chemistry. The following sections detail prominent synthetic strategies, presenting key quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic methodologies leading to this compound and its analogs.

Synthetic Route Starting Material(s) Key Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Notes
Route 1: From Acetophenone via α-Bromination Acetophenone, Sodium methanesulfinateBromine, Aluminum chlorideEther, DMF0-254-6~60-70 (overall)Two-step process; requires handling of lachrymatory phenacyl bromide.
Route 2: Direct α-Sulfonylation of Acetophenone Acetophenone, Sodium methanesulfinateCopper(II) chloride, TMEDA, DBUDMSORT2485One-pot, three-component reaction conditions adapted for direct sulfonylation.[1][2]
Route 3: From Styrene via Copper-Catalyzed Oxysulfonylation Styrene, Dimethyl sulfoxide (DMSO)Copper(I) catalyst, O₂DMSO10012High (not specified)Utilizes DMSO as both solvent and methylsulfonyl source.[3][4]
Route 4: Oxidation of a Thioether Precursor 2-(Methylthio)-1-phenylethanonem-CPBA or H₂O₂Dichloromethane or Acetic acid0-251-3>90Requires prior synthesis of the thioether precursor.[5][6]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to this compound.

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Final Product Acetophenone Acetophenone Route1 Route 1: α-Bromination then Substitution Acetophenone->Route1 Br₂, AlCl₃ then NaSO₂Me Route2 Route 2: Direct α-Sulfonylation Acetophenone->Route2 CuCl₂, TMEDA, DBU, NaSO₂Me Styrene Styrene Route3 Route 3: Copper-Catalyzed Oxysulfonylation Styrene->Route3 Cu(I), DMSO, O₂ Thioether 2-(Methylthio)- 1-phenylethanone Route4 Route 4: Oxidation Thioether->Route4 m-CPBA or H₂O₂ Product 2-(Methylsulfonyl)- 1-phenylethanone Route1->Product Route2->Product Route3->Product Route4->Product

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Synthesis from Acetophenone via α-Bromination and Substitution

This two-step route first involves the synthesis of the intermediate, phenacyl bromide, followed by nucleophilic substitution with sodium methanesulfinate.

Step 1: Synthesis of Phenacyl Bromide

  • In a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve acetophenone (0.42 mol) in anhydrous ether (50 mL).

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (0.5 g).

  • Gradually add bromine (0.42 mol) from the separatory funnel with stirring, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ether and dissolved hydrogen bromide under reduced pressure.

  • The resulting crude phenacyl bromide can be purified by recrystallization from methanol to yield white crystals (64-66% yield).

Step 2: Synthesis of this compound

  • Dissolve phenacyl bromide (1 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium methanesulfinate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Route 2: Direct α-Sulfonylation of Acetophenone

This method is adapted from a one-pot, three-component reaction and provides a direct route to the target molecule.[1][2]

  • To a solution of acetophenone (0.50 mmol) in dimethyl sulfoxide (DMSO) (2 mL), add sodium methanesulfinate (1.00 mmol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.00 mmol), copper(II) chloride (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).[1][2]

  • Stir the reaction mixture under an air atmosphere at room temperature for 24 hours.[1][2]

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired product (85% yield for the analogous 1,5-diphenyl-4-methylsulfonyl-1H-1,2,3-triazole).[1]

Route 3: Synthesis from Styrene via Copper-Catalyzed Oxysulfonylation

This process utilizes a copper-catalyzed reaction where DMSO serves as both the solvent and the source of the methylsulfonyl group.[3][4]

  • In a reaction vessel, combine styrene (1 eq), a catalytic amount of a copper(I) salt (e.g., CuI or CuBr), and dimethyl sulfoxide (DMSO) as the solvent.

  • Stir the mixture at 100 °C under an oxygen atmosphere (balloon) for 12 hours.

  • The reaction progress can be monitored by gas chromatography or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the organic phase, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • The product can be purified by column chromatography.

Route 4: Oxidation of 2-(Methylthio)-1-phenylethanone

This route involves the oxidation of a thioether precursor, which needs to be synthesized separately.

  • Dissolve 2-(methylthio)-1-phenylethanone (1 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or 30% hydrogen peroxide (2.2 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the m-CPBA reaction, quench with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.[7] For the H₂O₂ reaction, dilute with water and extract with a suitable organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5][6]

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability of starting materials, desired scale, and tolerance for multi-step procedures or specific reagents. The direct α-sulfonylation of acetophenone (Route 2) offers a high-yielding, one-pot synthesis. The copper-catalyzed reaction of styrene (Route 3) presents an atom-economical approach. The classic two-step method via phenacyl bromide (Route 1) is a reliable, albeit longer, alternative. Finally, the oxidation of a thioether precursor (Route 4) is highly efficient for the final step but requires the prior synthesis of the starting material. Researchers should carefully consider these factors to select the most appropriate method for their specific needs.

References

Safety Operating Guide

Safe Disposal of 2-(Methylsulfonyl)-1-phenylethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-(Methylsulfonyl)-1-phenylethanone, ensuring compliance with safety protocols and minimizing environmental impact.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data for similar chemical compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant GlovesMust be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Full-face RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction facility. This ensures the complete and safe decomposition of the compound in a controlled environment.

Step 1: Segregation and Labeling

  • Isolate the this compound waste in a dedicated, sealed, and clearly labeled container.

  • The label should prominently display the chemical name, CAS number (3708-04-1), and relevant hazard symbols.

Step 2: Storage

  • Store the waste container in a designated, secure, and well-ventilated chemical waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 3: Professional Disposal

  • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

  • Crucially, do not allow the chemical to enter drains or be released into the environment. [1]

Step 4: Contaminated Packaging

  • Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Waste Preparation cluster_disposal Disposal Path cluster_packaging Contaminated Packaging start Start: Identify Waste segregate Segregate & Label Waste Container start->segregate store Store in Designated Area segregate->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs rinse Triple Rinse Container store->rinse incineration Controlled Incineration / Chemical Destruction Plant contact_ehs->incineration end End: Disposal Complete incineration->end puncture Puncture and Landfill rinse->puncture incinerate_pkg Incinerate Packaging rinse->incinerate_pkg puncture->end incinerate_pkg->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Methylsulfonyl)-1-phenylethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(Methylsulfonyl)-1-phenylethanone (CAS: 3708-04-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Aggregated GHS information indicates that this compound is harmful if swallowed and causes serious eye damage[1]. Due to the presence of the sulfone group, it should be handled as a hazardous chemical[2]. The personal protective equipment listed below is mandatory for handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as related compounds can cause skin irritation[3].
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. Respiratory protection may be required if dust or aerosols are generated.A related compound is known to cause respiratory irritation[3].

Safe Handling and Storage

Adherence to the following operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that all containers are properly labeled.

  • Handling:

    • Wear the appropriate PPE as specified in Table 1.

    • Avoid creating dust or aerosols.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage container is clearly labeled with the chemical name and hazard warnings.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste[2].

Disposal Protocol:

  • Waste Segregation:

    • Do not mix with other waste streams.

    • Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal:

    • Under no circumstances should this chemical or its waste be disposed of down the drain[2].

    • Arrange for disposal through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety procedures at each step.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) prep_safety Verify Eyewash/Shower Access prep_area->prep_safety prep_ppe Don Appropriate PPE prep_safety->prep_ppe handling_weigh Weigh Compound prep_ppe->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Licensed Service cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.